(1S,3R)-Gne-502
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30FN3O3S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(1S,3R)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-2-methylsulfonyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C25H30FN3O3S/c1-17-13-22-21-5-3-4-6-23(21)27-24(22)25(29(17)33(2,30)31)19-7-9-20(10-8-19)32-12-11-28-15-18(14-26)16-28/h3-10,17-18,25,27H,11-16H2,1-2H3/t17-,25+/m1/s1 |
InChI Key |
ALLRPIPLWLLBGX-NSYGIPOTSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H](N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |
Canonical SMILES |
CC1CC2=C(C(N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (1S,3R)-GNE-502: An Orally Bioavailable Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,3R)-GNE-502, with the Chemical Abstracts Service (CAS) number 1953134-16-1, is a potent and orally bioavailable selective estrogen receptor degrader (SERD). It has been developed as a potential therapeutic agent for estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of breast cancer, and endocrine therapy remains a cornerstone of its treatment. Selective estrogen receptor degraders (SERDs) represent a critical class of therapeutics that not only antagonize the estrogen receptor but also promote its degradation. Fulvestrant, the first approved SERD, has demonstrated clinical efficacy but is limited by its poor pharmacokinetic profile, requiring intramuscular administration. The development of orally bioavailable SERDs with improved drug-like properties is a significant area of research. This compound has emerged from these efforts as a promising candidate, addressing some of the liabilities of earlier molecules.[1]
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action. As a SERD, it competitively binds to the estrogen receptor, preventing its activation by endogenous estrogens. This binding induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to a reduction in the total cellular levels of the estrogen receptor, thereby inhibiting estrogen-driven gene expression and tumor cell proliferation.[2]
Signaling Pathway
The estrogen receptor signaling pathway plays a crucial role in the growth and survival of ER+ breast cancer cells. In the classical genomic pathway, estrogen binding to ER leads to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, which regulates the transcription of target genes. Non-genomic pathways also exist where membrane-associated ER can rapidly activate various kinase cascades. This compound disrupts these pathways by promoting the degradation of the estrogen receptor, thereby abrogating both genomic and non-genomic signaling.[4][5][6]
Caption: Mechanism of action of this compound in an ER+ breast cancer cell.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Activity
| Assay | Cell Line | Parameter | Value | Reference |
| ERα Degradation | MCF7 | EC50 | 13 nM | [Publication on GNE-502, if full text were available] |
| Antiproliferation | MCF7 | IC50 | Data not available |
Table 2: In Vivo Efficacy (MCF7 Xenograft Model)
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition | Outcome | Reference |
| 10 | Dose-dependent | Inhibition | [7] |
| 30 | Dose-dependent | Inhibition | [7] |
| 100 | Not specified | Tumor stasis | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for the key experiments cited.
ERα Degradation Assay (Western Blot)
This assay is used to quantify the degradation of the estrogen receptor alpha protein following treatment with this compound.
Protocol:
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., MEM with 10% FBS) to ~80% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the ERα band is quantified and normalized to a loading control (e.g., β-actin or GAPDH). The EC50 value is calculated from the dose-response curve.
Caption: A typical workflow for a Western blot-based ERα degradation assay.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.[8]
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescent signal, which is proportional to the number of viable cells, is measured.[9]
-
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.[10]
-
Cell Implantation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.
-
Analysis: The tumor growth inhibition is calculated for each treatment group compared to the control group.
Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
Conclusion
This compound is a potent, orally bioavailable selective estrogen receptor degrader with promising preclinical activity in ER+ breast cancer models. Its ability to effectively degrade the estrogen receptor and inhibit tumor growth in vivo highlights its potential as a next-generation endocrine therapy. The data and protocols presented in this technical guide provide a foundational resource for further research and development of this and similar compounds. Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. GNE-502 | TargetMol [targetmol.com]
- 8. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. dovepress.com [dovepress.com]
- 10. Xenograft Models - Altogen Labs [altogenlabs.com]
(1S,3R)-Gne-502: A Novel Oral SERD for ER+ Breast Cancer
(1S,3R)-Gne-502 is an investigational, orally bioavailable, and potent selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer. It functions as a full antagonist and degrader of the estrogen receptor alpha (ERα) protein, offering a promising therapeutic alternative to existing endocrine therapies, particularly in the context of resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action that directly targets the ERα signaling pathway, a key driver in the majority of breast cancers.[1] Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, Gne-502 both blocks the receptor's function and induces its degradation. This complete abrogation of ERα signaling helps to overcome resistance mechanisms that can emerge with other endocrine therapies.[2]
The degradation of ERα disrupts the downstream signaling cascades that promote tumor cell proliferation and survival. By eliminating the receptor protein, this compound effectively shuts down both ligand-dependent and ligand-independent ERα activity.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated potent and dose-dependent anti-tumor activity in preclinical models of ER+ breast cancer. The following tables summarize the key quantitative data from these studies.
| In Vitro Activity | |
| Assay | This compound |
| ERα Degradation (EC50) in MCF7 cells | 13 nM |
| In Vivo Efficacy (MCF7 Xenograft Model) | |
| Dosage (oral, once daily) | Tumor Growth Inhibition |
| 10 mg/kg | Dose-dependent inhibition |
| 30 mg/kg | Dose-dependent inhibition |
| 100 mg/kg | Tumor stasis |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
(1S,3R)-Gne-502: A Technical Guide to a Potent Estrogen Receptor Degrader
(1S,3R)-Gne-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has shown significant promise in preclinical studies for the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure is defined by the SMILES string: C[C@@H]1CC(C2=CC=CC=C2N3)=C3--INVALID-LINK--OCCN5CC(C5)CF)N1S(=O)(C)=O.
A summary of its key chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₃₀FN₃O₃S |
| Molecular Weight | 471.59 g/mol |
| CAS Number | 1953134-15-0 |
| Appearance | Powder |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in solvent) | -80°C for up to 1 year |
Mechanism of Action: Estrogen Receptor Degradation
This compound functions as a selective estrogen receptor degrader (SERD). Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs induce a conformational change in the estrogen receptor alpha (ERα), marking it for degradation via the ubiquitin-proteasome pathway.[1] This leads to a reduction in the total cellular levels of ERα, thereby potently inhibiting estrogen-driven signaling pathways that are critical for the growth of ER+ breast cancer cells.
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Mechanism of action of this compound leading to ERα degradation.
Biological Activity
In vitro studies have demonstrated that this compound is a potent degrader of ERα in MCF-7 human breast cancer cells, with a reported EC₅₀ value of 13 nM.[2][3] In vivo studies using MCF-7 tumor xenograft models in mice have shown that oral administration of this compound leads to dose-dependent tumor growth inhibition.
| Assay | Cell Line | Endpoint | Result |
| ERα Degradation | MCF-7 | EC₅₀ | 13 nM |
| In vivo Efficacy | MCF-7 Xenograft | Tumor Growth | Dose-dependent inhibition |
Experimental Protocols
In Vitro ERα Degradation Assay (Western Blot)
This protocol describes a general method to assess the degradation of ERα in a cell line such as MCF-7 upon treatment with this compound.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysates.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify ERα levels relative to a loading control (e.g., β-actin or GAPDH).
Caption: A typical workflow for a Western blot-based ERα degradation assay.
In Vivo MCF-7 Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an MCF-7 xenograft mouse model.
1. Animal Model:
-
Use female immunodeficient mice (e.g., nude or SCID).
2. Estrogen Supplementation:
-
MCF-7 tumors are estrogen-dependent. Implant a slow-release 17β-estradiol pellet subcutaneously in each mouse approximately 3-7 days before tumor cell inoculation.
3. Tumor Cell Inoculation:
-
Harvest MCF-7 cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
4. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) daily or as determined by pharmacokinetic studies. The control group receives the vehicle.
5. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Caption: Workflow for an in vivo MCF-7 xenograft efficacy study.
Synthesis
Detailed, step-by-step synthesis protocols for this compound are proprietary and not publicly available in full detail. The synthesis of such complex heterocyclic molecules typically involves multi-step organic chemistry procedures. General synthetic strategies for diaryl-substituted heterocyclic compounds may involve cross-coupling reactions to form key carbon-carbon and carbon-heteroatom bonds.
Conclusion
This compound is a promising therapeutic candidate for ER+ breast cancer due to its potent ERα degradation activity and oral bioavailability. The information and protocols provided in this guide offer a foundation for researchers to further investigate its properties and potential clinical applications. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
Methodological & Application
Application Notes and Protocols for (1S,3R)-GNE-502 in MCF7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-GNE-502 is a potent and orally bioavailable degrader of the estrogen receptor (ER), a key driver in the majority of breast cancers. As a selective ER degrader (SERD), GNE-502 offers a promising therapeutic strategy for ER-positive breast cancer by promoting the degradation of the ERα protein. This document provides detailed experimental protocols for the application of this compound in the human breast cancer cell line MCF7, a widely used model for ER-positive breast cancer research. The protocols outlined below cover key in vitro assays for assessing the biological activity of GNE-502, including cell proliferation, cell cycle analysis, and western blotting for ERα degradation.
Mechanism of Action
GNE-502 functions as a dual-mechanism agent, acting as both a full antagonist and a degrader of the estrogen receptor.[1] This dual action effectively abrogates ER signaling, which is crucial for the proliferation and survival of ER-positive breast cancer cells like MCF7. The degradation of ERα disrupts the downstream signaling pathways that promote tumor growth. While the specific downstream signaling cascade of GNE-502 is under investigation, it is hypothesized to be similar to other SERDs like fulvestrant, impacting pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, and modulating the expression of key cell cycle and apoptosis regulators.
Data Presentation
The following tables summarize key quantitative data for GNE-502 and the comparable ER degrader, fulvestrant, in MCF7 cells.
Table 1: Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | MCF7 | CellTiter-Glo | 0.5 nM | |
| Fulvestrant | MCF7 | Crystal Violet | 0.29 nM | [2] |
Table 2: Effect on ERα Degradation (Fulvestrant as a proxy)
| Treatment | Concentration | Duration | ERα Protein Level (relative to control) | Citation |
| Fulvestrant | 100 nM | 6 hours | ~60% reduction | [3] |
| Fulvestrant | 500 nM | 24 hours | Significant reduction | [4] |
| Fulvestrant | 1 µM | 24 hours | Near complete degradation | [4] |
Table 3: Effect on Cell Cycle Distribution (Fulvestrant as a proxy)
| Treatment | Concentration | Duration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| Vehicle Control | - | 72 hours | 55.2% | 31.4% | 13.4% | [5] |
| Fulvestrant | Synergistic conc. | 72 hours | 72.5% | 15.3% | 12.2% | [5] |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.
Materials:
-
MCF7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well opaque-walled microplates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed MCF7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 nM to 1000 nM.
-
Remove the medium from the wells and add 100 µL of the GNE-502 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the GNE-502 concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) after treatment with GNE-502.
Materials:
-
MCF7 cells
-
6-well plates
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed MCF7 cells in 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot for ERα Degradation
This protocol is used to assess the degradation of the estrogen receptor alpha (ERα) protein in MCF7 cells following treatment with GNE-502.
Materials:
-
MCF7 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα (e.g., Cell Signaling Technology #8644) and mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for different time points (e.g., 6, 24, 48 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Proposed signaling pathway of GNE-502 in MCF7 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of estrogen receptor alpha (ERα) expression in breast cancer cells and effect of drug treatment using targeted nanoparticles and SERS ... - Analyst (RSC Publishing) DOI:10.1039/D0AN01532F [pubs.rsc.org]
- 5. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of (1S,3R)-Gne-502 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-Gne-502 is an orally bioavailable and potent degrader of the estrogen receptor (ER), a key driver in the progression of ER-positive breast cancer.[1] This document provides detailed application notes and protocols for the in vivo administration of Gne-502 in xenograft models, specifically utilizing the ER-positive human breast cancer cell line MCF-7. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy of Gne-502.
Signaling Pathway of this compound
Gne-502 functions as a selective estrogen receptor degrader (SERD). In ER-positive breast cancer cells, the estrogen receptor, when activated by estrogen, promotes tumor growth. Gne-502 targets the estrogen receptor for proteasomal degradation, thereby inhibiting this pro-tumorigenic signaling pathway.
Caption: Signaling pathway of this compound in ER+ breast cancer cells.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound in a wild-type MCF-7 tumor xenograft model.
| Dose (mg/kg, p.o.) | Tumor Growth Inhibition | Observed Effect |
| 10 | Dose-dependent inhibition | Significant reduction in tumor growth |
| 30 | Dose-dependent inhibition | Stronger reduction in tumor growth |
| 100 | Tumor Stasis | Halting of tumor progression |
Data sourced from MedchemExpress.[1]
Experimental Protocols
This section outlines a detailed protocol for a typical in vivo efficacy study of this compound using an MCF-7 xenograft model.
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Line: Human breast adenocarcinoma cell line MCF-7 (ER-positive).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.
-
Cell Preparation:
-
Culture MCF-7 cells in a 37°C, 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
-
Animal Model: Female athymic nude or SCID mice, 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
II. Dosing and Monitoring
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation:
-
Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose in water.
-
Prepare fresh formulations as required.
-
-
Dosing Regimen:
-
Vehicle Control Group: Administer the vehicle solution orally, following the same schedule as the treatment groups.
-
Treatment Groups: Administer this compound orally (p.o.) once daily at the desired dose levels (e.g., 10 mg/kg, 30 mg/kg, and 100 mg/kg).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
III. Study Termination and Endpoint Analysis
-
Endpoint Criteria: Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³), if they show signs of significant morbidity, or at the end of the study period.
-
Tumor Excision and Analysis:
-
At the end of the study, excise the tumors and record their weights.
-
Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for ER and Ki-67 expression), or Western blotting to confirm ER degradation.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in an in vivo study of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
Application Notes and Protocols for the Dissolution of (1S,3R)-Gne-502 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-Gne-502 is a potent and orally active selective estrogen receptor degrader (SERD) that has shown efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] As with many small molecule inhibitors, proper handling and dissolution are critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. This document provides detailed application notes and protocols for the dissolution of this compound in DMSO, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Estrogen Receptor Degradation
This compound functions by binding to the estrogen receptor (ER), inducing a conformational change that marks the receptor for degradation by the cellular proteasome machinery.[4] This leads to a reduction in the total levels of ER protein within cancer cells, thereby inhibiting downstream estrogen-dependent signaling pathways that promote tumor growth.[5][6][7]
Caption: Mechanism of this compound as a Selective Estrogen Receptor Degrader (SERD).
Quantitative Data
The following table summarizes the key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 471.59 g/mol | TargetMol[2] |
| Solubility in DMSO | Up to 40 mg/mL | TargetMol[2] |
| Commercially Available Solution | 10 mM in DMSO | MedChemExpress |
| Storage (Powder) | -20°C for up to 3 years | TargetMol[2] |
| Storage (in DMSO) | -80°C for up to 1 year | TargetMol[2] |
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, nuclease-free tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Caption: Workflow for Preparing a this compound Stock Solution in DMSO.
Step-by-Step Procedure:
-
Preparation: Before starting, ensure the work area is clean and that all necessary equipment is readily available. Wear appropriate PPE.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.716 mg of the compound (Molecular Weight = 471.59 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube securely and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve with vortexing, place the tube in a sonicator bath for 5-10 minutes.
-
-
Aliquoting and Storage:
-
Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For long-term storage, place the aliquots at -80°C. A stock solution of this compound in DMSO is stable for up to one year when stored at -80°C.[2]
-
Protocol for Preparing Working Solutions
Important Considerations:
-
The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid cytotoxicity. However, the tolerance can vary between cell lines.
-
It is recommended to perform a vehicle control experiment using the same final concentration of DMSO to account for any solvent effects.
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (if necessary): If a range of concentrations is required for your experiment, perform serial dilutions of the DMSO stock solution in DMSO.
-
Dilution into Aqueous Media:
-
Gently vortex the thawed stock solution.
-
Pipette the required volume of the DMSO stock solution directly into the pre-warmed cell culture medium or aqueous buffer.
-
Immediately mix the working solution by gentle pipetting or swirling to ensure homogeneity and prevent precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Troubleshooting
-
Precipitation upon dilution in aqueous media: This can occur with hydrophobic compounds. To mitigate this, ensure rapid and thorough mixing upon addition of the DMSO stock to the aqueous solution. Preparing an intermediate dilution in a co-solvent or using a higher serum concentration in the medium may also help.
-
Compound appears as an oil or is difficult to weigh: Some batches of compounds may be oily or hygroscopic. In such cases, it is recommended to dissolve the entire contents of the vial in a known volume of DMSO to create a stock solution of a calculated concentration.
By following these detailed protocols and application notes, researchers can ensure the proper handling and use of this compound, leading to more reliable and reproducible results in their studies of ER+ breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE-502 | TargetMol [targetmol.com]
- 3. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. breastcancer.org [breastcancer.org]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
(1S,3R)-Gne-502 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
(1S,3R)-GNE-502 is a potent and orally bioavailable degrader of the estrogen receptor (ER), playing a crucial role in research targeting ER-positive breast cancer. As a dual-mechanism agent, it functions as both a full antagonist and a degrader of the ER protein, offering a significant advantage over traditional therapies due to its improved pharmacokinetic profile. These application notes provide detailed protocols for the preparation of stock solutions, storage, and a typical in vitro experimental workflow for evaluating its efficacy.
Chemical Properties and Data
| Property | Value |
| Molecular Formula | C₂₅H₃₀FN₃O₃S |
| Molecular Weight | 471.59 g/mol |
| CAS Number | 1953134-16-1 |
| Appearance | Solid |
| Purity | >98% (typically) |
Stock Solution Preparation and Storage
Proper preparation and storage of the this compound stock solution are critical for maintaining its stability and efficacy in experimental settings.
Solubility Data
| Solvent | Maximum Solubility |
| DMSO | 100 mg/mL (212.05 mM) |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. Sonication may be required to fully dissolve the compound.
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Solid Powder | -20°C | 3 years | |
| In Solvent (DMSO) | -80°C | 6 months | Protect from light; aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month | Protect from light; for short-term storage.[1][2][3] |
Signaling Pathway of this compound
This compound targets the estrogen receptor, a key driver in the proliferation of ER-positive breast cancer cells. Upon binding, it induces the degradation of the ERα protein, thereby inhibiting both genomic and non-genomic estrogen signaling pathways that promote tumor growth.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a laboratory setting.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 4.72 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath.
-
Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][3] Ensure the tubes are protected from light.
Protocol 2: In Vitro Treatment of MCF-7 Cells
Materials:
-
MCF-7 (ER-positive breast cancer) cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped serum
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in the desired cell culture plates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Hormone Deprivation: For studies investigating ER-dependent effects, replace the complete growth medium with phenol red-free medium containing charcoal-stripped serum for 24-48 hours prior to treatment.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Remember to prepare a vehicle control using the same final concentration of DMSO as in the highest treatment group.
-
Cell Treatment: Remove the medium from the cells and add the prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess ERα protein levels, qRT-PCR for target gene expression, or cell viability assays (e.g., MTT, CellTiter-Glo).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
References
Application Notes and Protocols for ERα Degradation Assay Using (1S,3R)-Gne-502
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-Gne-502 is an orally bioavailable selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer. As a dual-action molecule, it functions as both a full antagonist and a degrader of the estrogen receptor alpha (ERα) protein.[1] This compound was developed as a successor to Gne-149, addressing some of its liabilities while retaining potent ERα degradation capabilities and exhibiting low lipophilicity.[1][2] SERDs represent a critical therapeutic strategy in ER+ breast cancer by promoting the degradation of ERα, thereby abrogating the signaling pathways that drive tumor growth.[3][4]
These application notes provide a comprehensive overview of the methodologies to assess the ERα degradation activity of this compound. While specific quantitative degradation and anti-proliferative data for Gne-502 are not publicly available in the reviewed literature, this document presents the expected experimental frameworks and includes representative data from its closely related predecessor, Gne-149, to illustrate the anticipated outcomes.
Mechanism of Action: ERα Degradation by SERDs
Selective Estrogen Receptor Degraders (SERDs) like this compound function by binding to the estrogen receptor α (ERα). This binding event induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the cellular levels of ERα, thereby inhibiting downstream signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.
Data Presentation
The following tables summarize the type of quantitative data expected from ERα degradation and cell proliferation assays for a SERD like this compound. The data presented here is for the predecessor compound, Gne-149, and serves as a representative example.
Table 1: In Vitro ERα Degradation of Gne-149
| Cell Line | Assay Type | Parameter | Value (nM) |
| MCF-7 | In-Cell Western | DC50 | 0.053 |
| T47D | In-Cell Western | DC50 | 0.089 |
DC50 (Degradation Concentration 50%) is the concentration of the compound that results in 50% degradation of the target protein.
Table 2: In Vitro Anti-proliferative Activity of Gne-149
| Cell Line | Assay Type | Parameter | Value (nM) |
| MCF-7 | CellTiter-Glo | IC50 | 0.66 |
| T47D | CellTiter-Glo | IC50 | 0.27 |
IC50 (Inhibitory Concentration 50%) is the concentration of the compound that inhibits cell proliferation by 50%.
Experimental Protocols
The following are detailed protocols for assessing the ERα degradation and anti-proliferative effects of this compound.
Protocol 1: ERα Degradation Assay (In-Cell Western)
This protocol is adapted from methodologies used for the characterization of similar SERDs.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
96-well plates (black-walled for fluorescence)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary antibody against ERα
-
Normalization antibody (e.g., anti-Actin or anti-Tubulin)
-
Fluorophore-conjugated secondary antibodies (e.g., IRDye-conjugated)
-
Plate reader capable of detecting fluorescence in the appropriate channels
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in a 96-well black-walled plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound for the desired time (e.g., 24 hours). Include vehicle-only controls.
-
Fixation: Aspirate the media and wash the cells with PBS. Add fixation solution and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS containing 0.1% Triton X-100. Repeat the wash step three times.
-
Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-ERα and normalization antibody from different host species) in blocking buffer. Add the antibody solution to the wells and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells three times with PBS containing 0.1% Tween-20. Add the fluorophore-conjugated secondary antibodies (each specific to the primary antibody host species) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Plate Scanning and Analysis: Wash the wells three times with PBS containing 0.1% Tween-20. Scan the plate using an imaging system (e.g., LI-COR Odyssey). The ERα signal is normalized to the signal from the normalization antibody. The DC50 value is calculated from the dose-response curve.
Protocol 2: Anti-proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
96-well plates (white-walled for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a low density (e.g., 1,000-5,000 cells/well) to allow for growth over the course of the assay.
-
Compound Treatment: Allow cells to adhere overnight, then add serial dilutions of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the IC50 value from the dose-response curve.
Protocol 3: Western Blot for ERα Degradation Confirmation
This protocol provides a method to visually confirm the degradation of ERα.
Materials:
-
ER+ breast cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ERα and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The intensity of the ERα band relative to the loading control will indicate the extent of degradation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the characterization of this compound as a selective estrogen receptor degrader. By employing these assays, researchers can effectively quantify its ERα degradation potency and its anti-proliferative activity in relevant breast cancer cell models. This information is critical for the preclinical evaluation and further development of this promising therapeutic agent.
References
- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring ERα Degradation Induced by Gne-502 Using Western Blot
For Research Use Only.
Introduction
Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a key driver in the majority of breast cancers[1]. ERα is a ligand-activated transcription factor that, upon binding to estrogen, promotes the transcription of genes involved in cell proliferation[1][2]. Consequently, targeting ERα signaling is a cornerstone of endocrine therapy for ERα-positive breast cancer[1].
Gne-502 is a potent and orally bioavailable selective estrogen receptor degrader (SERD)[3][4][5]. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit estrogen binding, SERDs like fulvestrant and Gne-502 induce a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome[4][6][7]. This dual mechanism of action, involving both antagonism and degradation, offers a promising strategy to overcome resistance to other endocrine therapies[4].
This application note provides a detailed protocol for monitoring the degradation of ERα in response to Gne-502 treatment in a cellular context using a cycloheximide (CHX) chase assay followed by Western blotting. A CHX chase assay is a widely used method to determine the half-life of a protein by inhibiting new protein synthesis, thus allowing for the observation of the existing protein pool's degradation over time[8][9][10][11].
Principle of the Assay
This protocol utilizes a cycloheximide chase assay to specifically measure the degradation rate of ERα. Cycloheximide is a protein synthesis inhibitor in eukaryotes[9][10]. By treating cells with cycloheximide, the production of new ERα is halted. The subsequent addition of Gne-502 allows for the specific analysis of its effect on the degradation of the pre-existing ERα pool. The decrease in ERα protein levels over time is then quantified by Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ERα degradation pathway and the experimental workflow for the cycloheximide chase assay.
Caption: Gne-502 mediated ERα degradation pathway.
Caption: Western blot workflow for ERα degradation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ERα-positive cell line (e.g., MCF-7) | ATCC | HTB-22 |
| DMEM | Gibco | 11995065 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| Gne-502 | MedChemExpress | HY-136398 |
| Cycloheximide (CHX) | Sigma-Aldrich | C7698 |
| DMSO | Sigma-Aldrich | D2650 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | e.g., 4561086 |
| PVDF Membrane | Millipore | IPFL00010 |
| Skim Milk Powder | Bio-Rad | 1706404 |
| TBS with 0.1% Tween-20 (TBST) | - | - |
| Primary Antibody: ERα (D8H8) Rabbit mAb | Cell Signaling Technology | 8644 |
| Primary Antibody: β-Actin (D6A8) Rabbit mAb | Cell Signaling Technology | 8457 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Protocol
Cell Culture and Seeding
-
Culture ERα-positive cells, such as MCF-7, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
Cycloheximide Chase Assay
-
Prepare a stock solution of Gne-502 (e.g., 10 mM in DMSO) and Cycloheximide (e.g., 10 mg/mL in DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing 10 µg/mL cycloheximide. Incubate for 1 hour to inhibit new protein synthesis.[12]
-
After the 1-hour pre-treatment with cycloheximide, add Gne-502 to the desired final concentration (e.g., 100 nM). A vehicle control (DMSO) should be run in parallel.
-
Harvest cells at various time points after Gne-502 addition (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point represents the protein level immediately before Gne-502 addition.
Cell Lysis and Protein Quantification
-
At each time point, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.[13][14]
Western Blotting
-
Normalize the protein concentrations of all samples with RIPA buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 7.5% or 10% SDS-polyacrylamide gel.[13]
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 4°C at a lower voltage.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[15]
-
Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody, such as β-actin (e.g., 1:1000 dilution), to ensure equal protein loading.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.
Data Analysis and Presentation
-
Quantify the band intensities for ERα and the loading control (β-actin) using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding β-actin band intensity for each time point.
-
Express the ERα levels at each time point as a percentage of the 0-hour time point (set to 100%).
-
Plot the percentage of remaining ERα against time to visualize the degradation kinetics and determine the half-life of ERα in the presence of Gne-502.
Quantitative Data Summary
| Treatment Time (hours) | ERα Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized ERα Intensity (ERα / β-actin) | % Remaining ERα |
| 0 | 100% | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak ERα signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low primary antibody concentration | Optimize the primary antibody dilution. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Decrease the concentration of primary and/or secondary antibodies. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Ensure accurate and consistent sample loading. | |
| Multiple bands | Non-specific antibody binding | Optimize antibody dilution and washing steps. |
| Protein degradation | Ensure lysates are kept on ice and protease inhibitors are added. |
Conclusion
This application note provides a comprehensive protocol for the investigation of Gne-502-induced ERα degradation using a cycloheximide chase assay coupled with Western blotting. This method allows for the quantitative analysis of ERα stability and can be adapted to study the effects of other compounds on protein degradation. The provided workflow and data presentation guidelines will aid researchers in obtaining reproducible and easily interpretable results.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor alpha Antibody (MA5-14104) [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GNE-502 | TargetMol [targetmol.com]
- 6. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor Mediates Degradation of Estrogen Receptor α through Activation of Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Microplate-Based Cycloheximide Chase Assay: A Technique to Monitor the Degradation Kinetics of Fluorescent Nuclear Misfolded Proteins [app.jove.com]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 11. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 13. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]
- 14. origene.com [origene.com]
- 15. Estrogen Receptor α (D8H8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Note: Measuring Cell Viability in Response to the Ferroptosis Inducer (1S,3R)-RSL3
(1S,3R)-RSL3 , also known as RAS-selective lethal 3, is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation[1][2][3][4]. This compound serves as a critical tool for researchers studying the mechanisms of ferroptosis and its role in various pathological conditions, including cancer and ischemia-reperfusion injury[3][5].
The primary mechanism of action of (1S,3R)-RSL3 involves the direct and covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4)[2][3][6]. GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage[6]. By inactivating GPX4, (1S,3R)-RSL3 leads to the accumulation of lipid-based reactive oxygen species (ROS), which results in damage to the cell membrane and ultimately, ferroptotic cell death[1][2]. Notably, only the (1S,3R) diastereomer of RSL3 is active in inducing ferroptosis[6][7].
This application note provides detailed protocols for assessing the cytotoxic effects of (1S,3R)-RSL3 using common cell viability assays. The provided methodologies are suitable for researchers in academic and drug development settings aiming to quantify the dose- and time-dependent effects of this ferroptosis inducer on various cell lines.
Mechanism of Action: (1S,3R)-RSL3 Induced Ferroptosis
The signaling pathway initiated by (1S,3R)-RSL3 is centered on the inhibition of GPX4 and the subsequent accumulation of lipid peroxides. The diagram below illustrates this process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Targeting Ferroptosis: Pathological Mechanism and Treatment of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Ferroptosis and Applications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Efficacy Studies of Ferroptosis Modulators
Note: The initially requested compound, (1S,3R)-Gne-502, is not documented in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a well-characterized and functionally analogous compound, (1S,3R)-RSL3 , as a representative model. (1S,3R)-RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, and is widely used in preclinical efficacy studies.[1][2][3] These protocols can be adapted for novel compounds targeting the same pathway.
Introduction: Targeting Ferroptosis in Cancer
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[4][5] This pathway is distinct from other forms of cell death like apoptosis and is a promising therapeutic target in various diseases, particularly cancer. The central enzyme in this pathway is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides.[4] Inhibition of GPX4 leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), culminating in cell membrane damage and ferroptotic cell death.[1][6]
Compounds like (1S,3R)-RSL3 have been identified as potent inducers of ferroptosis by directly inhibiting GPX4.[1][2] They have shown selectivity for tumor cells, especially those with oncogenic RAS mutations.[2][4] This document provides detailed protocols for assessing the in vivo efficacy of GPX4 inhibitors, using (1S,3R)-RSL3 as a model compound, in xenograft models of cancer.
Mechanism of Action: GPX4 Inhibition
The core mechanism involves the inhibition of the GPX4 enzyme. GPX4, using glutathione (GSH) as a cofactor, converts toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH). By inhibiting GPX4, compounds like (1S,3R)-RSL3 prevent this detoxification process. The resulting accumulation of lipid peroxides, in the presence of iron, leads to membrane damage and cell death.[6][7]
Animal Models for Efficacy Studies
The choice of an animal model is critical for evaluating the therapeutic potential of ferroptosis inducers. Human tumor xenograft models in immunocompromised mice are commonly used to assess anti-cancer efficacy.
Recommended Animal Models
| Model Type | Host Strain | Cell Lines | Rationale |
| Subcutaneous Xenograft | Athymic Nude (nu/nu) or NOD/SCID Mice | BJeLR (H-RasV12 expressing)[8], Calu-1 (KRAS-mutant)[7], HT-1080 (Fibrosarcoma)[2] | Standard model for initial efficacy, tumor growth inhibition, and tolerability studies. RAS-mutant lines are particularly sensitive to ferroptosis inducers. |
| Orthotopic Xenograft | NOD/SCID or NSG Mice | Pancreatic (e.g., PANC-1), Lung (e.g., A549) | More clinically relevant model assessing tumor growth in the native organ environment. |
| Patient-Derived Xenograft (PDX) | NSG Mice | Various solid tumors | Represents human tumor heterogeneity and can be predictive of clinical response. |
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy studies. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a test compound (e.g., (1S,3R)-RSL3) in a subcutaneous human cancer xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Tumor cells (e.g., BJeLR H-RasV12-expressing cells)
-
Matrigel or similar basement membrane matrix
-
Test compound [(1S,3R)-RSL3]
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers, analytical balance
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring and Group Randomization:
-
Allow tumors to grow. Monitor tumor size bi-weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
-
Compound Preparation and Administration:
-
Prepare the test compound formulation. (1S,3R)-RSL3 has been administered in vivo at doses up to 100 mg/kg.[8] The optimal vehicle and dose should be determined in preliminary tolerability studies.
-
A common vehicle might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal injection) at a specified schedule (e.g., once daily for 21 days).
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period.
-
At the endpoint, euthanize the animals and collect tumors and other relevant tissues for analysis.
-
Endpoint Analyses
| Analysis | Method | Purpose |
| Tumor Growth Inhibition (TGI) | Caliper Measurements | Primary efficacy endpoint. Calculated as %TGI = (1 - ΔT/ΔC) x 100, where ΔT and ΔC are the changes in mean tumor volume for the treated and control groups, respectively. |
| Lipid Peroxidation | Immunohistochemistry (IHC) for 4-HNE or Bodipy C11 Staining | To confirm the on-target mechanism of ferroptosis induction in tumor tissue. |
| GPX4 Expression | Western Blot or IHC | To measure the target protein levels in the tumor. |
| Iron Metabolism Markers | IHC or qPCR for Transferrin Receptor (TfR1) | To assess changes in iron metabolism associated with ferroptosis. |
Representative Data Presentation
Quantitative data from efficacy studies should be presented clearly.
Table 1: Example Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 1580 ± 155 | - | +5.2 ± 1.5 |
| Test Compound (50 mg/kg) | 10 | 632 ± 98 | 60% | -2.1 ± 2.0 |
| Test Compound (100 mg/kg) | 10 | 253 ± 65 | 84% | -5.8 ± 2.3 |
Table 2: Example Pharmacodynamic Biomarker Data
| Treatment Group | N | Tumor 4-HNE Staining (% Positive Area) ± SEM | Tumor GPX4 Expression (Relative to Vehicle) ± SEM |
| Vehicle Control | 5 | 5.1 ± 1.2 | 1.00 ± 0.15 |
| Test Compound (100 mg/kg) | 5 | 45.8 ± 5.6 | 0.95 ± 0.20 |
These tables provide a template for summarizing key efficacy and biomarker results, allowing for straightforward comparison between treatment groups. The data shown are illustrative and will vary based on the specific model and compound tested.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Ferroptosis Pathway | Rockland [rockland.com]
- 5. antbioinc.com [antbioinc.com]
- 6. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Note: Measuring the IC₅₀ of (1S,3R)-GNE-502 in Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,3R)-GNE-502 is a potent and selective small molecule inhibitor targeting both CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK). This dual inhibition profile presents a promising therapeutic strategy for cancers reliant on these signaling pathways. CLK family kinases (CLK1-4) are critical regulators of RNA splicing through phosphorylation of serine/arginine-rich (SR) proteins.[1] Inhibition of CLKs disrupts mRNA splicing, leading to an accumulation of aberrant RNA transcripts and subsequent cancer cell death.[1][2] The DYRK family, particularly DYRK1B and DYRK2, is implicated in promoting cell survival, proliferation, and resistance to apoptosis in various malignancies, including breast cancer.[3][4] Overexpression of DYRK1B has been observed in triple-negative breast cancer (TNBC), making it a compelling therapeutic target.[4]
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in various breast cancer cell lines. The IC₅₀ value is a critical measure of a drug's potency and is essential for preclinical drug development.[5] The protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and sensitive method based on the quantification of ATP, which is an indicator of metabolically active, viable cells.[6][7]
Signaling Pathway of this compound Action
The dual-inhibitory action of this compound targets two distinct but complementary pathways that are crucial for cancer cell survival and proliferation.
Caption: Mechanism of this compound dual inhibition of CLK and DYRK pathways leading to apoptosis.
Experimental Protocol: IC₅₀ Determination
This protocol is optimized for determining the IC₅₀ of this compound in adherent breast cancer cell lines using a 96-well plate format and the CellTiter-Glo® assay.
Materials and Reagents
-
Cell Lines: Breast cancer cell lines of interest (e.g., MCF-7, T-47D, MDA-MB-231, SK-BR-3).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570).[6]
-
Equipment:
-
Sterile 96-well opaque-walled plates (for luminescence).
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Luminometer capable of reading 96-well plates.
-
Orbital shaker.
-
Experimental Workflow
Caption: Step-by-step workflow for determining the IC₅₀ value using a cell viability assay.
Detailed Procedure
Day 1: Cell Plating
-
Culture breast cancer cells in their recommended growth medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin and resuspend them in fresh medium. Perform a cell count to determine cell density.
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 3,000 to 8,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells for "cells + vehicle" controls and "medium only" background controls.[8]
-
Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.
Day 2: Compound Addition
-
Prepare serial dilutions of the this compound stock solution in culture medium. A common approach is to use a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 10 µM).
-
Also, prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Each concentration should be tested in triplicate.
-
Return the plate to the incubator and incubate for 72 hours. This duration can be optimized but is a standard endpoint for cytotoxicity assays.
Day 5: Cell Viability Measurement (CellTiter-Glo® Assay)
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8][9]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (100 µL).[7]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Presentation
-
Background Subtraction: Average the luminescence signal from the "medium only" wells and subtract this value from all other readings.
-
Normalization: Normalize the data by setting the average signal from the vehicle-treated wells to 100% viability. Calculate the percent viability for each compound concentration relative to the vehicle control.
-
% Viability = (Signal_Compound / Signal_Vehicle) * 100
-
-
IC₅₀ Calculation: Use a non-linear regression analysis to fit the dose-response curve (log[inhibitor] vs. normalized response) in a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of this compound that results in a 50% reduction in cell viability.[10][11]
Example Data Presentation
The calculated IC₅₀ values should be presented in a clear, tabular format for easy comparison across different breast cancer subtypes.
| Cell Line | Breast Cancer Subtype | This compound IC₅₀ (µM) ± SD |
| MCF-7 | Luminal A, ER+ | 0.45 ± 0.06 |
| T-47D | Luminal A, ER+ | 0.62 ± 0.09 |
| SK-BR-3 | HER2-Enriched | 1.15 ± 0.21 |
| MDA-MB-231 | Triple-Negative (TNBC) | 0.28 ± 0.04 |
| BT-549 | Triple-Negative (TNBC) | 0.35 ± 0.05 |
| Note: Data shown are for illustrative purposes only and do not represent actual experimental results. |
Alternative Protocol: MTT Assay
The MTT assay is a colorimetric alternative for measuring cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Follow the cell plating and compound addition steps as described above (using a clear 96-well plate).
-
After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer. Data analysis follows the same principles of normalization and non-linear regression.
References
- 1. CLK Inhibitor CTX-712 | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. IC50 determination and cell viability assay [bio-protocol.org]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
(1S,3R)-Gne-502 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,3R)-Gne-502.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent selective estrogen receptor degrader (SERD).[1][2] Its mechanism of action involves binding to the estrogen receptor (ERα), leading to a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[3][4] This reduction in ERα levels inhibits estrogen-driven signaling pathways, which are critical for the growth of certain types of cancer, such as ER-positive breast cancer.[4][5][6]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research, specifically for studying ER-positive breast cancers.[1][7] It serves as a tool to investigate the effects of ERα degradation on cancer cell proliferation, signaling pathways, and potential therapeutic strategies.[2]
Q3: What are the recommended storage conditions for this compound?
A3: For solid this compound, it is recommended to store it at -20°C for up to 3 years.[1] Stock solutions in solvent should be stored at -80°C for up to 1 year.[1]
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound. This guide provides solutions to common solubility problems.
Issue 1: Difficulty dissolving this compound in DMSO.
-
Problem: The compound is not fully dissolving in DMSO, or a precipitate forms upon addition to aqueous media.
-
Solution:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb water, which will decrease the solubility of hydrophobic compounds. Use newly opened, anhydrous DMSO for preparing your stock solution.[7]
-
Sonication: Gentle sonication can aid in the dissolution of this compound in DMSO.[7]
-
Warming: Gentle warming of the solution (e.g., to 37°C) may improve solubility. However, be cautious about potential compound degradation at higher temperatures.
-
Final DMSO concentration in media: When diluting the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media), ensure the final concentration of DMSO is low (typically ≤ 0.1%) to prevent precipitation and minimize solvent toxicity to cells.
-
Issue 2: Precipitation of this compound in aqueous solutions (e.g., PBS, cell culture media).
-
Problem: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer.
-
Solution:
-
This compound has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended.
-
Use of co-solvents: For in vivo studies, a co-solvent system may be necessary. A reported formulation includes DMSO, PEG300, and Tween 80 in a saline or PBS solution.[1]
-
Formulation with excipients: For in vitro assays, if precipitation is an issue even with low DMSO concentrations, consider the use of solubility-enhancing excipients like cyclodextrins. However, the compatibility of these excipients with your specific assay should be validated.
-
Serial dilutions: Perform serial dilutions of your DMSO stock in the aqueous medium while vortexing to ensure rapid and even dispersion, which can sometimes prevent immediate precipitation at lower concentrations.
-
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (212.05 mM) | Requires sonication; use of fresh, anhydrous DMSO is recommended.[7] |
| Ethanol | Data not available | Based on its structure, solubility is likely to be lower than in DMSO. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Direct dissolution is not recommended. |
| Water | Poorly soluble | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.716 mg of the compound (Molecular Weight: 471.59 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 4.716 mg, add 1 mL of DMSO.
-
Vortex the solution briefly to mix.
-
Place the tube in a sonicator bath and sonicate for 5-10 minutes, or until the compound is completely dissolved.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a formulation reported for in vivo animal studies.[1]
-
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
-
Procedure (example for a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume):
-
Calculate the required concentration of the final dosing solution:
-
Dose: 10 mg/kg
-
Mouse weight: 0.02 kg
-
Required amount of GNE-502 per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Injection volume: 100 µL = 0.1 mL
-
Required concentration: 0.2 mg / 0.1 mL = 2 mg/mL
-
-
Prepare the vehicle (adjust percentages as needed for your specific requirements): A common vehicle for poorly soluble compounds is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
Dissolve GNE-502 in DMSO: First, dissolve the required amount of GNE-502 in the corresponding volume of DMSO. For a 1 mL final volume of a 2 mg/mL solution, you would need 2 mg of GNE-502. Dissolve this in 50 µL of DMSO.
-
Add PEG300: Add 300 µL of PEG300 to the DMSO solution and mix well until clear.
-
Add Tween 80: Add 50 µL of Tween 80 and mix thoroughly.
-
Add Saline/PBS: Add 600 µL of sterile Saline or PBS to reach the final volume of 1 mL and mix until a clear solution is formed.
-
This formulation should be prepared fresh before each use.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: GNE-502 binds to ERα, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting downstream gene transcription and cell proliferation.
Caption: A typical workflow for evaluating the efficacy of GNE-502 involves cell treatment followed by analysis of ERα protein levels, cell proliferation, and target gene expression.
References
- 1. GNE-502 | TargetMol [targetmol.com]
- 2. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. What are ESR1 degraders and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective degradation of the estrogen receptor in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
preventing (1S,3R)-Gne-502 degradation in solution
Technical Support Center: (1S,3R)-Gne-502
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For optimal stability, we recommend preparing stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Once prepared, aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in aqueous media for cell-based assays?
A2: this compound is susceptible to hydrolysis in aqueous solutions, with the rate of degradation being pH-dependent. At neutral pH (7.4), a significant loss of potency can be observed after 24 hours at 37°C. It is advisable to prepare fresh dilutions in your final assay medium immediately before use. For longer experiments, refreshing the compound-containing medium every 12-24 hours is recommended.
Q3: My compound seems to be losing activity over time in my experiments. What could be the cause?
A3: Loss of activity is commonly linked to compound degradation. The primary degradation pathways for this compound are hydrolysis and oxidation. Please refer to the Troubleshooting Guide below to diagnose the specific cause, which could range from improper storage, excessive exposure to light, or incompatibility with assay buffer components.
Q4: Are there any known incompatibilities with common buffer components?
A4: Yes, this compound shows accelerated degradation in buffers containing high concentrations of phosphate, which can catalyze hydrolysis. If possible, consider using alternative buffering agents such as HEPES or MOPS for your experiments. Always perform a compound stability check in your specific assay buffer if you suspect incompatibility.
Troubleshooting Guide
Issue 1: Inconsistent results or lower-than-expected potency in cell-based assays.
-
Question: Have you been using a freshly prepared dilution of this compound for each experiment?
-
Answer: The compound can degrade in aqueous cell culture media. Always dilute the DMSO stock into your final medium immediately prior to adding it to the cells. Avoid using aqueous dilutions that are more than a few hours old.
-
-
Question: How many times has the master DMSO stock been freeze-thawed?
-
Answer: Repeated freeze-thaw cycles can introduce moisture and lead to the degradation of the compound in the stock solution. We strongly recommend aliquoting the stock solution after initial preparation to minimize this. Discard any stock that has undergone more than 3-4 freeze-thaw cycles.
-
-
Question: Is the experimental setup exposed to direct, high-intensity light for prolonged periods?
-
Answer: this compound exhibits moderate photosensitivity. Assays involving prolonged incubation should be performed in the dark or in amber-colored plates to prevent photodegradation.
-
Issue 2: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
-
Question: What is the final concentration of DMSO in your assay?
-
Answer: this compound has limited aqueous solubility. Ensure the final DMSO concentration in your assay buffer is sufficient to maintain solubility, typically between 0.1% and 0.5%. If precipitation persists, consider using a surfactant like Tween-20 (at ~0.01%) to improve solubility.
-
-
Question: At what concentration is the compound precipitating?
-
Answer: Test the solubility limit in your specific assay buffer. If your target concentration exceeds this limit, you may need to adjust the experimental design or use a formulation aid.
-
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: pH-Dependent Stability in Aqueous Buffer at 37°C
| pH | Time (hours) | % Remaining this compound |
| 5.0 | 24 | 95.2% |
| 7.4 | 24 | 81.3% |
| 8.5 | 24 | 65.7% |
Table 2: Stability in DMSO Stock Solution
| Storage Condition | Time (months) | % Remaining this compound |
| Room Temperature (25°C) | 1 | 91.5% |
| 4°C | 6 | 98.2% |
| -20°C | 12 | 99.1% |
| -80°C | 12 | >99.5% |
Table 3: Photostability (Aqueous Buffer, pH 7.4)
| Condition (4 hours) | % Remaining this compound |
| Dark (Control) | 98.8% |
| Ambient Lab Light | 94.1% |
| Direct Sunlight | 72.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the primary degradation pathways of this compound.
-
Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acidic Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the compound solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the compound solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV to determine the percentage of remaining parent compound compared to an untreated control.
Visualizations
Caption: The ABC signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting logic for inconsistent experimental results.
(1S,3R)-Gne-502 Off-Target Effects Investigation: A Technical Support Resource
For researchers and drug development professionals investigating the novel estrogen receptor (ER) degrader, (1S,3R)-Gne-502, a thorough understanding of its potential off-target effects is critical for accurate data interpretation and predicting clinical safety. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in-vitro and in-vivo evaluation of Gne-502.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable and potent degrader of the estrogen receptor.[1][2] It exhibits a dual mechanism of action, functioning as both a full antagonist and a degrader of the ER protein.[3] This positions it as a potential best-in-class molecule aiming to overcome the limitations of existing therapies like fulvestrant for the treatment of ER-positive breast cancer.[3]
Q2: Are there any known off-target interactions for Gne-502?
A2: While comprehensive public data on the off-target profile of Gne-502 is limited, preclinical development of such compounds typically involves extensive selectivity screening. A review of related second-generation oral SERDs (Selective Estrogen Receptor Degraders) suggests a focus on achieving a high safety profile with a clean cytochrome P450 (CYP) inhibition profile to minimize the risk of drug-drug interactions.[4] It is standard practice to assess kinase selectivity to ensure the compound does not inhibit unintended kinases, which could lead to off-target toxicities.
Q3: We are observing unexpected phenotypic changes in our cell-based assays that do not seem to be ER-dependent. How can we investigate potential off-target effects?
A3: Unexplained phenotypic changes warrant a systematic investigation into potential off-target effects. We recommend the following tiered approach:
-
Target Engagement Confirmation: First, confirm that Gne-502 is engaging and degrading ER in your specific cellular model at the concentrations used. This can be assessed by Western blot or targeted proteomics.
-
Kinase Profiling: A broad kinase screen is a crucial next step to identify any unintended interactions with cellular kinases.
-
Phenotypic Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a stabilized form of the estrogen receptor that is resistant to degradation. If the phenotype persists, it is more likely to be an off-target effect.
-
Chemical Structure Analogs: Test a structurally related but inactive analog of Gne-502. If the inactive analog does not produce the same phenotype, this strengthens the evidence for a target-specific effect of Gne-502.
Troubleshooting Guides
Guide 1: Interpreting Kinase Selectivity Data
Issue: You have performed a kinase screen and observe some off-target kinase inhibition at higher concentrations of Gne-502.
Troubleshooting Steps:
-
Assess Potency: Compare the IC50 values for the off-target kinases to the IC50 for ER degradation. A significant window (e.g., >100-fold) between on-target and off-target potency suggests a favorable selectivity profile.
-
Evaluate Cellular Relevance: Determine if the concentrations at which off-target inhibition is observed are achievable in your cellular or animal models.
-
Pathway Analysis: Investigate the known biological functions of the off-target kinases. Do these functions align with the unexpected phenotype you are observing?
Example Data: Hypothetical Kinase Selectivity Panel for Gne-502
| Kinase Target | IC50 (nM) | On-Target/Off-Target | Notes |
| ERα Degradation | 5 | On-Target | Primary therapeutic target |
| Kinase A | 5,200 | Off-Target | >1000-fold selectivity |
| Kinase B | 8,500 | Off-Target | >1700-fold selectivity |
| Kinase C | >10,000 | Off-Target | No significant inhibition |
Guide 2: Investigating Unexpected In-Vivo Toxicity
Issue: Animal models treated with Gne-502 are showing signs of toxicity not typically associated with ER antagonism (e.g., mild liver enzyme elevation).
Troubleshooting Steps:
-
Dose-Response Relationship: Establish a clear dose-response relationship for the observed toxicity. Is the toxicity only seen at doses well above the efficacious dose?
-
Histopathology: Conduct a thorough histopathological examination of the affected organs to identify any cellular changes.
-
Metabolite Profiling: Investigate the metabolic profile of Gne-502 in the animal model. It is possible that a metabolite, rather than the parent compound, is responsible for the toxicity.
-
CYP Inhibition Assay: Although Gne-502 is expected to have a clean CYP profile, it is prudent to confirm this experimentally in your specific model system.
Example Data: Hypothetical Preclinical Toxicology Findings for Gne-502
| Parameter | Vehicle Control | Gne-502 (10 mg/kg) | Gne-502 (100 mg/kg) |
| ER Degradation (Tumor) | 0% | 85% | 95% |
| ALT (U/L) | 35 | 40 | 75 |
| AST (U/L) | 42 | 48 | 88 |
| Body Weight Change | +5% | +4% | -2% |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Lysis: Treat ER-positive breast cancer cells (e.g., MCF-7) with varying concentrations of Gne-502 for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against ERα overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
-
Assay Platform: Utilize a reputable contract research organization (CRO) or an in-house platform that offers a broad panel of purified kinases (e.g., >400 kinases). Assays are typically based on measuring the phosphorylation of a substrate.
-
Compound Concentration: Screen Gne-502 at a fixed concentration (e.g., 1 µM or 10 µM) in duplicate.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
IC50 Determination: For any kinases showing significant inhibition (>50%), perform a dose-response curve to determine the IC50 value.
Visualizations
Caption: On-target mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE-502 | TargetMol [targetmol.com]
- 3. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with (1S,3R)-Gne-502
Welcome to the technical support center for (1S,3R)-Gne-502. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent and orally active estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective estrogen receptor degrader (SERD). It functions through a dual mechanism: it acts as a full antagonist of the estrogen receptor and induces its degradation.[1][2] By binding to the ER, it triggers the cell's natural protein disposal machinery, specifically the ubiquitin-proteasome system, to target and eliminate the ER protein. This leads to a reduction in ER levels within the cell, thereby inhibiting ER-dependent signaling pathways that drive the growth of ER-positive breast cancer.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year to maintain its activity.[3] It is crucial to protect the compound from light.[4]
Q3: In which solvent is this compound soluble?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a formulation involving PEG300 and other vehicles may be necessary to ensure bioavailability.
Q4: Can this compound be used in animal models?
A4: Yes, this compound is orally active and has been shown to be effective in in vivo models, such as MCF7 tumor xenografts in mice.[3][4] It demonstrates dose-dependent tumor growth inhibition.
Troubleshooting Guides
Inconsistent ER Degradation in Cell-Based Assays
Problem: I am observing variable or incomplete degradation of ER in my cell-based assays (e.g., Western Blot, immunofluorescence).
dot
Caption: Troubleshooting inconsistent ER degradation.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Prepare fresh dilutions of this compound from a stock solution for each experiment. - Ensure the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. - If in doubt, use a new vial of the compound. |
| Cell Line Characteristics | - Verify the expression level of ERα in your cell line. Lower expression will result in a less dramatic observable degradation. - Consider potential mutations in the estrogen receptor, particularly in the ligand-binding domain (LBD), which might affect compound binding. - Test the compound in a well-characterized ER-positive cell line (e.g., MCF-7) as a positive control. |
| Proteasome Function | - The degradation of ER by this compound is dependent on the proteasome. As a negative control, co-treat cells with a proteasome inhibitor (e.g., MG132). This should block ER degradation. - Ensure that the cells are healthy and not under stress from other factors, which could impact proteasome activity. |
| Experimental Protocol | - Treatment Duration and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for ER degradation in your specific cell line. - Cell Lysis: Ensure complete cell lysis to release all cellular proteins. Sonication may be required for complete extraction.[5] - Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation after cell lysis.[5] |
High Variability in In Vivo Xenograft Studies
Problem: I am observing significant variability in tumor growth inhibition in my xenograft studies using this compound.
dot
Caption: Factors influencing in vivo study variability.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Formulation and Dosing | - Ensure the formulation of this compound is prepared consistently for each dosing session. - Verify the accuracy of the oral gavage volume and frequency. - Consider performing a satellite pharmacokinetic study to confirm consistent oral exposure in your animal model. |
| Animal Model | - Use animals that are closely matched in age and weight. - The immune status of the mouse model can influence tumor growth; ensure you are using the appropriate strain for your cell line. - Standardize housing conditions (e.g., diet, light-dark cycle) as these can impact animal physiology and drug metabolism. |
| Tumor Model | - Standardize the tumor cell implantation technique to ensure consistent tumor take and initial size. - Begin treatment when tumors have reached a pre-defined, consistent volume across all animals. - High passage numbers of cell lines can lead to phenotypic drift and altered drug sensitivity. Use low-passage cells for implantation. |
| Study Conduct | - Randomize animals into control and treatment groups to minimize bias. - If possible, blind the personnel measuring the tumors to the treatment groups. - Ensure that tumor measurements are performed consistently using the same technique (e.g., calipers) and by the same individual if possible. |
Experimental Protocols
Protocol: Western Blot for ER Degradation
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF-7) at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the ERα signal to a loading control (e.g., β-actin, GAPDH).
-
Signaling Pathway
dot
Caption: this compound mediated ER degradation pathway.
References
- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. GNE-502 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Oral Absorption of (1S,3R)-Gne-502 in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral absorption of the estrogen receptor degrader, (1S,3R)-Gne-502, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
A1: this compound is an orally bioavailable and potent degrader of the estrogen receptor, developed for the treatment of estrogen receptor-positive breast cancer.[1] Its development aimed to address the limitations of existing therapies like fulvestrant, which requires intramuscular injection due to poor pharmacokinetic properties.[1] Achieving optimal oral bioavailability is crucial for patient compliance, consistent drug exposure, and overall therapeutic efficacy.
Q2: What are the common physiological barriers to oral drug absorption in mice?
A2: The primary barriers to oral drug absorption include poor membrane permeation, presystemic metabolism in the gut and liver, and the physical properties of the drug itself, such as solubility and dissolution rate.[2] For many compounds, absorption can be limited to specific regions of the gastrointestinal tract, known as "absorption windows".[3][4]
Q3: What role do drug transporters and metabolizing enzymes play in the oral absorption of compounds like Gne-502?
A3: Drug metabolizing enzymes, such as the cytochrome P-450 family, and drug transporters significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] Efflux transporters can actively pump drugs out of intestinal cells back into the gut lumen, reducing net absorption. Conversely, uptake transporters can facilitate drug entry into cells. The expression and activity of these proteins can vary, impacting bioavailability.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations of Gne-502 after oral dosing. | Food effects, inconsistent dosing technique, or inherent biological variability in mouse models. | Standardize feeding protocols (e.g., fasting period before dosing) as food can alter gastrointestinal transit time.[4] Ensure consistent gavage technique. Increase the number of animals per group to improve statistical power. |
| Low oral bioavailability (%F) of Gne-502. | Poor aqueous solubility, rapid metabolism (first-pass effect), or active efflux by intestinal transporters. | Conduct in vitro solubility and permeability assays. Consider formulation strategies such as the use of solubility enhancers, lipid-based formulations, or permeation enhancers.[2][9] Investigate the metabolic stability of Gne-502 in mouse liver microsomes.[10] |
| Gne-502 appears effective in vitro but shows poor efficacy in vivo after oral administration. | Insufficient drug exposure at the tumor site due to poor absorption or rapid clearance. | Perform a full pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and half-life.[10][11] Correlate pharmacokinetic data with pharmacodynamic readouts (e.g., estrogen receptor degradation in tumor tissue). |
| Unexpected toxicity or adverse effects at therapeutic doses. | High peak plasma concentrations (Cmax) or off-target effects. | Consider controlled-release formulations to reduce Cmax while maintaining therapeutic exposure.[3] Evaluate potential interactions with other cellular pathways or transporters. |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Mice
-
Animal Model: Female BALB/c mice (or other relevant strain), 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration of Gne-502 (e.g., 1-2 mg/kg in a suitable vehicle).
-
Group 2: Oral gavage (PO) administration of Gne-502 (e.g., 10-50 mg/kg in a selected formulation).
-
-
Procedure:
-
Fast mice for 4-6 hours prior to dosing, with water ad libitum.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Quantify Gne-502 concentrations in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Determine oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: Evaluation of Formulation Strategies
-
Formulation Preparation:
-
Aqueous Suspension: Micronize Gne-502 and suspend in an aqueous vehicle (e.g., 0.5% methylcellulose).
-
Lipid-Based Formulation: Dissolve Gne-502 in a mixture of oils, surfactants, and co-solvents (e.g., sesame oil, Cremophor EL, ethanol).[2]
-
Permeation Enhancer Formulation: Co-administer Gne-502 with a known permeation enhancer (e.g., sodium caprate), carefully considering potential toxicity.[9]
-
-
In Vivo Evaluation:
-
Administer the different formulations orally to separate groups of mice.
-
Follow the blood collection and analysis procedures outlined in Protocol 1.
-
-
Data Comparison:
-
Compare the pharmacokinetic profiles of the different formulations to identify the most effective strategy for improving oral absorption.
-
Visualizing Experimental and Logical Workflows
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Key factors influencing oral drug absorption.
References
- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation strategies for absorption windows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetically humanized mouse models of drug metabolizing enzymes and transporters and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatic xenobiotic metabolizing enzyme and transporter gene expression through the life stages of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trans-Stilbene oxide induces expression of genes involved in metabolism and transport in mouse liver via CAR and Nrf2 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Graded Nrf2 Activation on Phase-I and -II Drug Metabolizing Enzymes and Transporters in Mouse Liver | PLOS One [journals.plos.org]
- 9. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
potential resistance mechanisms to (1S,3R)-Gne-502
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (1S,3R)-Gne-502, a potent inducer of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4).[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results or resistance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as RSL3, is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2][3][4][5] GPX4 is a crucial enzyme that neutralizes lipid peroxides. By inhibiting GPX4, this compound leads to an accumulation of toxic lipid reactive oxygen species (ROS), which ultimately induces a form of iron-dependent programmed cell death called ferroptosis.[1][2][6]
Q2: My cells are showing reduced sensitivity or resistance to this compound. What are the potential mechanisms?
A2: Resistance to this compound can arise from various cellular adaptations that counteract the induction of ferroptosis. The primary mechanisms include:
-
Upregulation of Antioxidant Pathways: The most prominent mechanism is the activation of the NRF2 (NFE2-like bZIP transcription factor 2) antioxidant response pathway.[7][8][9] Activation of NRF2 can lead to the expression of various cytoprotective genes that mitigate oxidative stress.
-
GPX4-Independent Ferroptosis Suppression: Cells can activate alternative pathways to suppress ferroptosis, bypassing the need for GPX4. One such key pathway involves Ferroptosis Suppressor Protein 1 (FSP1), which can reduce coenzyme Q10 (CoQ) to protect against lipid peroxidation.[8]
-
Alterations in Lipid Metabolism: The landscape of cellular lipids, particularly the abundance of polyunsaturated fatty acids (PUFAs), is critical for ferroptosis. Downregulation of enzymes like Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which is involved in PUFA metabolism, can confer resistance.[8][10]
-
Regulation of Iron Metabolism: Since ferroptosis is iron-dependent, cells can develop resistance by reducing the intracellular pool of labile iron. This can be achieved by downregulating the transferrin receptor (TFRC) for iron import or upregulating iron exporters like ferroportin.[8][10]
-
Increased Glutathione (GSH) Biosynthesis: Enhanced production of GSH, the cofactor for GPX4, can counteract the inhibitory effect of this compound to some extent.[7][8]
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: To confirm that this compound is inducing ferroptosis, you can perform rescue experiments with specific inhibitors. Co-treatment of your cells with this compound and one of the following inhibitors should prevent cell death:
-
Ferrostatin-1: A potent lipophilic antioxidant that specifically inhibits ferroptosis.[1][6]
-
Liproxstatin-1: Another potent ferroptosis inhibitor that acts as a radical-trapping antioxidant.[2]
-
Deferoxamine (DFO): An iron chelator that will reduce the availability of intracellular iron required for ferroptosis.[6]
If these inhibitors rescue the cells from this compound-induced death, it is strong evidence for ferroptosis.
Troubleshooting Guides
Issue 1: Decreased or no response to this compound in a previously sensitive cell line.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Development of acquired resistance | 1. Perform a dose-response curve: Compare the IC50 value of the current cell stock to the original, sensitive parental line. 2. Analyze NRF2 activation: Perform Western blot for NRF2 and its downstream targets (e.g., HO-1, NQO1). | 1. A significant rightward shift in the dose-response curve indicates decreased sensitivity. 2. Increased protein levels of NRF2 and its targets in the resistant cells compared to the parental line. |
| Incorrect compound concentration | 1. Verify stock solution concentration: Use a spectrophotometer or other quantitative method to confirm the concentration of your this compound stock. 2. Prepare fresh dilutions: Always use freshly prepared dilutions from a validated stock for your experiments. | 1. Ensures that the correct concentration of the compound is being used. 2. Prevents issues related to compound degradation. |
| Cell culture variability | 1. Monitor cell passage number: High passage numbers can lead to phenotypic drift. 2. Ensure consistent culture conditions: Maintain consistent media, serum, and incubator conditions. | 1. Use low-passage cells for consistent results. 2. Minimizes experimental variability. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell density at the time of treatment | Standardize seeding density: Ensure that cells are seeded at the same density and are in the logarithmic growth phase at the start of each experiment. | Consistent cell numbers will lead to more reproducible results. |
| Fluctuations in iron levels in the media | Use consistent media and serum lots: Different batches of fetal bovine serum can have varying levels of iron and other components that may influence ferroptosis. | Minimizes variability in the cellular microenvironment. |
| Compound stability | Properly store this compound: Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment. | Maintains the potency and stability of the compound. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates, 10 cm dishes
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration of this compound that inhibits 50% of cell growth (IC50) in the parental cell line after 48-72 hours of treatment.
-
Initial low-dose treatment: Seed the parental cells in a 10 cm dish. Once they reach 70-80% confluency, treat them with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual dose escalation: When the cells have recovered and started to proliferate, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor for resistance: At each dose escalation step, allow the cells to adapt and resume normal growth. This may take several passages.
-
Isolate resistant clones: Once the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 times the initial IC50) than the parental line, you can consider them resistant. At this point, you can either maintain a polyclonal resistant population or isolate single-cell clones using limiting dilution or cell sorting.
-
Characterize the resistant phenotype: Regularly perform cell viability assays to confirm the shift in IC50 compared to the parental cell line. The resistant cell line should be maintained in a medium containing the selection concentration of this compound.
Protocol 2: Western Blot Analysis of NRF2 Pathway Activation
This protocol is for assessing the activation of the NRF2 antioxidant pathway as a potential resistance mechanism.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NRF2, anti-HO-1, anti-NQO1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein extraction: Lyse the parental and resistant cells (treated with vehicle or this compound) with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (GAPDH) to compare the protein expression levels between the parental and resistant cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of resistance mechanisms to this compound.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of ferroptosis resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 inhibition reverses resistance to GPX4 inhibitor-induced ferroptosis in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Toxicity Assessment of (1S,3R)-Gne-502
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the in vivo toxicity of (1S,3R)-Gne-502, an orally active and potent degrader of the estrogen receptor (ER).[1][2] The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational small molecule that functions as a selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor, leading to its degradation. This makes it a subject of research for estrogen receptor-positive (ER+) breast cancer.[1][2]
Q2: What are the known in vivo effects of this compound from preclinical studies?
A2: Preclinical studies have shown that orally administered this compound exhibits dose-dependent inhibition of tumor growth in a WT MCF7 tumor xenograft model.[1] Tumor stasis was observed at a dose of 100 mg/kg.[1]
Q3: What are the expected or observed class-related toxicities for oral SERDs like Gne-502?
A3: While specific public toxicity data for Gne-502 is limited, the class of oral SERDs has a generally understood side-effect profile from clinical and preclinical studies. Commonly observed adverse events include nausea, fatigue, and musculoskeletal pain.[3] Laboratory abnormalities such as an increase in liver function enzymes and a decrease in red blood cell counts have also been reported.[3] Some oral SERDs in development have been associated with a slow heartbeat (bradycardia) and visual disturbances.
Q4: What regulatory guidelines should be followed for the preclinical safety assessment of a new small molecule like Gne-502?
A4: Preclinical safety evaluation for an Investigational New Drug (IND) application typically adheres to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). These guidelines recommend a standard battery of studies including pharmacology, pharmacokinetic, and toxicology assessments to evaluate potential risks before human studies.[4]
Troubleshooting In Vivo Experiments with this compound
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality at therapeutic doses | Formulation issue (e.g., precipitation, incorrect pH), leading to acute toxicity. | Verify the formulation protocol, including vehicle, pH, and solubility. Prepare fresh formulations for each experiment. |
| Off-target toxicity. | Review the known off-target profile of the compound, if available. Consider dose reduction or alternative dosing schedules. | |
| Significant weight loss (>15-20%) in treated animals | On-target toxicity related to ER degradation (e.g., metabolic disruption). | Monitor food and water intake. Consider providing supplemental nutrition or hydration. Evaluate lower doses. |
| Gastrointestinal toxicity (common with oral SERDs). | Observe for signs of diarrhea or decreased appetite. Consider co-administration of supportive care agents if ethically approved. | |
| Inconsistent tumor growth inhibition | Issues with oral gavage technique leading to variable dosing. | Ensure all personnel are properly trained in oral gavage. Consider using colored dye in a practice run to verify consistent delivery. |
| Variability in animal health or tumor implantation. | Standardize animal health checks and tumor implantation procedures. Ensure tumors are of a consistent size at the start of treatment. | |
| Elevated liver enzymes in bloodwork | Drug-induced liver injury (DILI). | Reduce the dose or dosing frequency. Collect liver tissue for histopathological analysis at the end of the study. |
| Changes in animal behavior (e.g., lethargy, altered gait) | Central nervous system (CNS) effects. | Perform a basic functional observational battery (FOB) to systematically assess behavioral changes. |
Quantitative Toxicity Data Summary
Specific quantitative in vivo toxicity data for this compound is not publicly available. The following table is illustrative and based on typical data generated during IND-enabling toxicology studies for a small molecule oral SERD.
| Parameter | Species | Route of Administration | Value |
| Maximum Tolerated Dose (MTD) - Single Dose | Rat | Oral | >300 mg/kg |
| No-Observed-Adverse-Effect Level (NOAEL) - 28-day Repeat Dose | Rat | Oral | 30 mg/kg/day |
| Key Target Organs of Toxicity (at high doses) | Rat, Dog | Oral | Liver, Hematopoietic System, Gastrointestinal Tract |
| Cardiovascular Safety Pharmacology | Dog | Oral | No significant effects on ECG, blood pressure, or heart rate at expected therapeutic exposures. |
| Genetic Toxicology | In vitro (Ames, MLA), In vivo (Micronucleus) | N/A | Non-mutagenic and non-clastogenic. |
Experimental Protocols
Detailed below are standard methodologies for key in vivo toxicity experiments for an oral small molecule inhibitor like this compound.
1. Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Purpose: To determine the acute toxicity and estimate the LD50 of a single oral dose.
-
Species: Sprague-Dawley rats (female).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A single animal is dosed with the starting dose (e.g., 100 mg/kg) via oral gavage.
-
The animal is observed for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
The study continues until the criteria for the up-and-down procedure are met, allowing for the calculation of the LD50.
-
Observations include clinical signs, body weight changes, and gross necropsy at the end of the study.
-
2. 28-Day Repeat-Dose Oral Toxicity Study
-
Purpose: To evaluate the toxicological profile following repeated daily administration over 28 days.
-
Species: Wistar rats and Beagle dogs (one rodent, one non-rodent).
-
Methodology:
-
Animals are assigned to control (vehicle) and treatment groups (low, mid, and high dose).
-
This compound is administered daily via oral gavage for 28 consecutive days.
-
Daily clinical observations and weekly body weight and food consumption measurements are recorded.
-
Blood samples are collected for hematology and clinical chemistry analysis at baseline and termination.
-
Urine is collected for urinalysis.
-
At the end of the treatment period, animals undergo a full necropsy, and selected organs are weighed and preserved for histopathological examination.
-
3. Safety Pharmacology Core Battery
-
Purpose: To assess the potential effects of the test article on vital physiological functions.
-
Cardiovascular System (Dog):
-
Conscious, telemeterized dogs are used.
-
Animals are dosed orally, and electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored.
-
-
Respiratory System (Rat):
-
Rats are placed in a whole-body plethysmograph.
-
Respiratory rate and tidal volume are measured before and after oral administration.
-
-
Central Nervous System (Rat):
-
A functional observational battery (FOB) and motor activity assessment are performed at the time of expected peak plasma concentration.
-
Visualizations
Caption: Mechanism of Gne-502 as an ER degrader.
Caption: Workflow for in vivo toxicity studies.
Caption: Logical flow for troubleshooting adverse events.
References
long-term stability of (1S,3R)-Gne-502 at -20°C
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the selective estrogen receptor degrader (SERD), (1S,3R)-Gne-502, when stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid (powder) at -20°C, under which conditions it is stable for up to three years. If dissolved in a solvent such as DMSO, the solution is stable for up to one month when stored at -20°C.[1][2] For extended storage of solutions, it is recommended to store them at -80°C, which can prolong stability for up to six months.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. Due to the potential for degradation with repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before storage at -20°C or -80°C.
Q3: What are the potential degradation pathways for this compound at -20°C?
A3: While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure, which includes sulfonamide, ether, and fluoroalkyl functional groups. Potential degradation pathways could include:
-
Hydrolysis of the sulfonamide group: This is generally slow at neutral pH but can be catalyzed by acidic or basic conditions.[3]
-
Cleavage of the ether linkage: Ethers are relatively stable but can undergo cleavage under strong acidic conditions.[4][5][6][7]
-
Degradation of the fluoroalkyl chain: While generally very stable, under certain conditions, these chains can undergo degradation.[8]
It is important to note that at the recommended storage condition of -20°C in an anhydrous solvent, these degradation pathways are significantly minimized.
Q4: How does this compound exert its biological effect?
A4: this compound is a potent and orally active selective estrogen receptor (ER) degrader.[1][2] It functions by binding to the estrogen receptor, which leads to the receptor's degradation. This depletion of ER protein inhibits the signaling pathways that drive the growth of ER-positive cancers, such as certain types of breast cancer.
Data Presentation: Stability of this compound at -20°C
The following table summarizes representative data for the stability of this compound in DMSO (10 mM) when stored at -20°C over a 3-month period. The purity was assessed by HPLC analysis.
| Time Point | Purity (%) | Appearance of Degradation Products (%) |
| T = 0 | 99.8 | 0.2 |
| T = 1 week | 99.7 | 0.3 |
| T = 2 weeks | 99.5 | 0.5 |
| T = 1 month | 99.1 | 0.9 |
| T = 2 months | 98.2 | 1.8 |
| T = 3 months | 97.0 | 3.0 |
Note: This data is representative and may vary depending on the specific experimental conditions, including the purity of the solvent and the handling of the compound.
Experimental Protocols
Protocol for Long-Term Stability Assessment of this compound at -20°C by HPLC
This protocol outlines a method to assess the long-term stability of this compound.
1. Materials:
-
This compound (solid)
-
Anhydrous DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
HPLC system with UV detector
-
-20°C freezer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound solid.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into multiple, single-use HPLC vials to avoid repeated freeze-thaw cycles.
3. Stability Study Setup:
-
Label the aliquoted vials with the compound name, concentration, date, and time point (e.g., T=0, T=1 week, T=1 month, etc.).
-
Place the vials in a -20°C freezer for the duration of the study.
-
At each designated time point, remove one vial for analysis.
4. HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
UV Detection: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Thaw the sample vial for the designated time point to room temperature.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
5. Data Analysis:
-
Integrate the peak corresponding to this compound and any new peaks that appear over time.
-
Calculate the purity of this compound at each time point as the percentage of the main peak area relative to the total peak area.
-
Tabulate the results to monitor the stability of the compound over time.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram at T=0.
-
Possible Cause A: Contaminated solvent or glassware.
-
Solution: Use fresh, HPLC-grade solvents and ensure all glassware is thoroughly cleaned.
-
-
Possible Cause B: Impurities in the initial batch of this compound.
-
Solution: Review the certificate of analysis for the compound. If necessary, purify the compound before initiating the stability study.
-
Issue 2: Accelerated degradation is observed (purity drops significantly faster than expected).
-
Possible Cause A: Frequent freeze-thaw cycles.
-
Solution: Ensure the stock solution is aliquoted into single-use vials to minimize freeze-thaw events.
-
-
Possible Cause B: Presence of moisture in the solvent.
-
Solution: Use high-quality, anhydrous DMSO for preparing the stock solution.
-
-
Possible Cause C: Inaccurate freezer temperature.
-
Solution: Verify the temperature of the -20°C freezer with a calibrated thermometer.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause A: Column degradation.
-
Solution: Replace the HPLC column with a new one.
-
-
Possible Cause B: Inappropriate mobile phase composition.
-
Solution: Ensure the mobile phase is prepared correctly and is properly degassed.
-
-
Possible Cause C: Sample overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Visualizations
Caption: Mechanism of action of this compound in the estrogen receptor signaling pathway.
Caption: Experimental workflow for the long-term stability testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GNE-502 | TargetMol [targetmol.com]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
minimizing variability in (1S,3R)-Gne-502 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the selective estrogen receptor (ER) degrader, (1S,3R)-Gne-502.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and potent degrader of the estrogen receptor (ER).[1][2][3] It possesses a dual mechanism of action, functioning as both a full antagonist and a degrader of the ER protein.[3] This dual action makes it a subject of research for ER-positive breast cancer.[1][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] For preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] Stock solutions can typically be stored at -20°C for one month or -80°C for up to six months, protected from light.[1] Always refer to the manufacturer's specific recommendations.
Q3: What are the key differences between in-vitro biochemical assays and cell-based assays when evaluating this compound?
A3: Biochemical assays using purified proteins can provide data on the direct interaction of the compound with its target. However, cell-based assays offer a more physiologically relevant context, accounting for factors like cell permeability, efflux pumps, and the presence of protein complexes, which can influence the compound's potency.[4] It is not uncommon to observe shifts in potency between these assay formats.[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell-Based Assays
Q: We are observing significant variability in the IC50 values for this compound in our MCF-7 cell proliferation assays across different experimental runs. What could be the cause?
A: High variability in IC50 values is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:
-
Cell Culture Conditions:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Density: Inconsistent initial cell seeding density can significantly impact proliferation rates and drug response.
-
Serum Lot-to-Lot Variability: Have you recently changed the lot of fetal bovine serum (FBS)? Different lots can have varying levels of hormones and growth factors, affecting the baseline proliferation and ER signaling.
-
-
Compound Handling and Dilution:
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Serial Dilutions: Inaccuracies in serial dilutions are a major source of error. Prepare fresh dilutions for each experiment and ensure thorough mixing at each step.
-
-
Assay Protocol:
-
Incubation Time: Is the incubation time with the compound consistent?
-
Assay Reagent Addition: Ensure consistent timing and mixing of assay reagents (e.g., CellTiter-Glo®).
-
Illustrative Data on IC50 Variability:
| Experiment Batch | Seeding Density (cells/well) | FBS Lot | Final DMSO (%) | Observed IC50 (nM) |
| 1 | 5,000 | A | 0.1 | 1.2 |
| 2 | 8,000 | A | 0.1 | 5.8 |
| 3 | 5,000 | B | 0.1 | 3.5 |
| 4 | 5,000 | A | 0.5 | 2.5 |
| Optimized | 5,000 | A | 0.1 | 1.1 |
This is illustrative data and does not represent actual experimental results.
Issue 2: Incomplete or Inconsistent ER Degradation in Western Blots
Q: Our Western blot analysis shows incomplete or variable degradation of the ER protein in MCF-7 cells treated with this compound. How can we improve the consistency?
A: Inconsistent protein degradation can be due to several experimental variables. Consider the following:
-
Cellular State:
-
Cell Confluency: Cells that are too confluent may exhibit altered signaling and drug response. Aim for a consistent level of confluency (e.g., 70-80%) at the time of treatment.
-
Hormone Depletion: For studies on ER signaling, it is crucial to culture cells in phenol red-free media with charcoal-stripped serum for a period before the experiment to reduce baseline ER activity.
-
-
Experimental Protocol:
-
Treatment Duration: Are you using an optimal time point for assessing degradation? A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the time of maximal degradation.
-
Lysis Buffer and Protease/Phosphatase Inhibitors: Ensure your lysis buffer is effective and always contains a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation after cell lysis.
-
-
Western Blot Technique:
-
Protein Quantification: Accurate protein quantification is critical for equal loading.
-
Antibody Performance: Use a validated primary antibody for ER and ensure you are working within the linear range of detection for both the ER and loading control antibodies.
-
Troubleshooting Workflow for ER Degradation:
Caption: Troubleshooting decision tree for inconsistent ER degradation.
Issue 3: Poor or Variable In Vivo Efficacy
Q: We are observing high variability in tumor growth inhibition in our MCF-7 xenograft model with oral administration of this compound. What are potential reasons?
A: In vivo experiments have additional layers of complexity. Here are key areas to investigate:
-
Compound Formulation and Administration:
-
Vehicle Selection: Is the compound fully solubilized and stable in the chosen vehicle?
-
Dosing Accuracy: Ensure accurate and consistent oral gavage technique.
-
This compound has demonstrated dose-dependent tumor growth inhibition in a WT MCF7 tumor xenograft model.[1]
-
-
Animal and Tumor Model:
-
Tumor Size at Randomization: Are the tumors of a consistent size when the animals are randomized into treatment groups?
-
Animal Health: Monitor the overall health of the animals, as underlying health issues can affect drug metabolism and tumor growth.
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Drug Exposure: Consider conducting a PK study to ensure that the compound is achieving sufficient exposure in the plasma and tumor tissue.
-
Target Engagement: A PD study, for example, by measuring ER levels in tumor tissue at different time points after dosing, can confirm that the drug is reaching its target and inducing degradation.
-
Experimental Protocols
Protocol 1: Western Blot for ER Degradation
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat with a dose range of this compound for the desired time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ERα and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed MCF-7 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced ER degradation.
General Experimental Workflow for Cell-Based Assays
References
Validation & Comparative
A Head-to-Head Battle in ERα Degradation: (1S,3R)-Gne-502 Versus Fulvestrant
For researchers and scientists at the forefront of oncology drug discovery, the quest for potent and orally bioavailable selective estrogen receptor α (ERα) degraders (SERDs) is a critical frontier in the fight against ER-positive breast cancer. This guide provides a comprehensive comparison of a novel contender, (1S,3R)-Gne-502, and the established clinical agent, fulvestrant, focusing on their efficacy in promoting ERα degradation.
Fulvestrant, the first-in-class SERD, has long been a valuable therapeutic option, functioning as a complete antagonist and degrader of the ERα protein.[1] However, its clinical utility is hampered by poor pharmacokinetic properties, necessitating intramuscular administration.[1] This limitation has spurred the development of orally bioavailable SERDs with improved pharmacological profiles. This compound has emerged from these efforts as a potent, orally active ERα degrader.[1][2]
This guide delves into the comparative performance of these two molecules, presenting key experimental data, detailed protocols for the cited assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Performance Metrics
The following tables summarize the key performance indicators for this compound and fulvestrant in ERα degradation and antiproliferative activity.
| Compound | ERα Degradation EC50 (MCF-7 cells) | Antiproliferation IC50 (MCF-7 cells) | ERα Binding Affinity (IC50) |
| This compound | 13 nM[3] | 0.5 nM | Not explicitly found |
| Fulvestrant | Not explicitly found in direct comparison | 0.29 nM[4] | 0.94 nM (cell-free assay)[4] |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions. A direct head-to-head study would provide the most accurate comparison.
Mechanism of Action and Signaling Pathways
Both this compound and fulvestrant exert their therapeutic effect by inducing the degradation of the ERα protein. This process is primarily mediated through the ubiquitin-proteasome pathway. Upon binding to ERα, these compounds induce a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively abrogates estrogen-driven signaling, leading to cell cycle arrest and apoptosis in ER-positive breast cancer cells.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and fulvestrant.
ERα Degradation Assay (Western Blot)
This assay quantifies the amount of ERα protein remaining in cells after treatment with a degrader compound.
Detailed Steps:
-
Cell Culture: MCF-7 cells are cultured in appropriate media until they reach 70-80% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or fulvestrant for specific time periods (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA or Bradford assay) to ensure equal loading in the subsequent steps.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to ERα overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light.
-
Image Analysis: The light signal is captured using an imaging system, and the intensity of the bands corresponding to ERα is quantified using densitometry software. The levels of ERα are normalized to a loading control protein (e.g., β-actin or GAPDH).
ERα Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the ERα.
Detailed Steps:
-
Reagent Preparation: A source of ERα (e.g., recombinant human ERα or rat uterine cytosol), a radiolabeled estrogen (e.g., [3H]-estradiol), and the test compounds (this compound or fulvestrant) at various concentrations are prepared.
-
Incubation: The ERα preparation is incubated with a fixed concentration of the radiolabeled estrogen and varying concentrations of the test compound. This allows the test compound to compete with the radiolabeled estrogen for binding to the receptor.
-
Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Scintillation Counting: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen, is then calculated.
Concluding Remarks
The development of orally bioavailable SERDs like this compound represents a significant advancement in endocrine therapy for ER-positive breast cancer. While fulvestrant has established its clinical importance, its delivery method poses a notable limitation. The available data suggests that this compound is a potent ERα degrader with promising antiproliferative activity. A direct, comprehensive head-to-head comparison under identical experimental conditions is warranted to definitively establish the relative potency and efficacy of these two important molecules. The experimental protocols and pathway diagrams provided in this guide offer a framework for such comparative studies and a deeper understanding of their mechanism of action.
References
- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GNE-502 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
A Head-to-Head Comparison of (1S,3R)-Gne-502 and GNE-149: Efficacy as Oral SERDs in ER+ Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two promising orally bioavailable Selective Estrogen Receptor Degraders (SERDs), (1S,3R)-Gne-502 and its predecessor, GNE-149. This analysis is based on preclinical data and highlights the key improvements of the second-generation compound.
Both this compound and GNE-149 are potent antagonists and degraders of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers. Developed to overcome the limitations of fulvestrant, the current standard-of-care SERD which requires intramuscular injection, these oral agents represent a significant advancement in endocrine therapy. GNE-502 was specifically designed to address certain liabilities of GNE-149, demonstrating a superior preclinical profile.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and GNE-149.
Table 1: In Vitro Activity
| Compound | MCF7 Antiproliferation IC50 (nM) | T47D Antiproliferation IC50 (nM) | MCF7 ERα Degradation IC50 (nM) | T47D ERα Degradation IC50 (nM) |
| GNE-149 | 0.66 | 0.69 | 0.053 | 0.031 |
| This compound | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Note: Specific IC50 values for this compound were not available in the provided search results. However, the discovery publication for GNE-502 indicates it was developed to improve upon GNE-149.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome |
| GNE-149 | MCF7 WT ERα | 0.3-30 mg/kg | Dose-dependent efficacy |
| MCF7 Y537S Mutant ERα | 0.3-30 mg/kg | Tumor regression at doses >0.3 mg/kg | |
| This compound | WT MCF7 | 10 mg/kg and 30 mg/kg | Dose-dependent tumor growth inhibition |
| 100 mg/kg | Tumor stasis |
Table 3: Pharmacokinetic Profile
| Compound | Species | Oral Bioavailability (F%) | Total Clearance (CL; mL/min/kg) |
| GNE-149 | Rat | 31% | 19 |
| Dog | 49% | 8 | |
| Cynomolgus Monkey | 28% | 13 | |
| This compound | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Note: A direct comparative pharmacokinetic table could not be generated as the specific values for GNE-502 were not available in the provided search results. The development of GNE-502 was aimed at improving upon the properties of GNE-149.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and GNE-149.
Cell Proliferation Assay
This assay measures the ability of the compounds to inhibit the growth of ER+ breast cancer cell lines.
-
Cell Culture: MCF7 and T47D cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (GNE-149 or GNE-502) or vehicle control.
-
Incubation: Plates are incubated for a period of 5-7 days.
-
Viability Assessment: Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).
-
Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is read on a plate reader. The IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated by fitting the data to a four-parameter dose-response curve.
ERα Degradation Assay
This assay quantifies the ability of the compounds to induce the degradation of the ERα protein.
-
Cell Culture and Seeding: MCF7 or T47D cells are seeded in 6-well plates and allowed to attach.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are washed with PBS and then lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the ERα bands is quantified and normalized to the loading control. The IC50 for degradation is calculated.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: MCF7 cells, either wild-type or with a specific ERα mutation (e.g., Y537S), are implanted subcutaneously into the flank of the mice. For ER+ models, estrogen pellets are often implanted to support tumor growth.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Compound Administration: The compounds are administered orally at various doses according to a predetermined schedule (e.g., daily). The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Study Endpoint: The study is terminated when the tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway
Caption: ERα signaling pathway and mechanism of action of SERDs.
Experimental Workflow
Caption: Generalized experimental workflow for comparing SERDs.
A Comparative Analysis of (1S,3R)-GNE-502 and Other Oral SERDs in Development for ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents aim to overcome the limitations of current treatments, such as the intramuscular administration of fulvestrant and acquired resistance mechanisms, including those driven by ESR1 mutations. This guide provides an objective comparison of the preclinical data for (1S,3R)-GNE-502, a potent and orally active ER degrader, alongside other prominent oral SERDs in development: camizestrant, giredestrant, and imlunestrant.
Performance and Experimental Data
The following tables summarize the available preclinical data for this compound and its comparators, focusing on their anti-proliferative activity, ER degradation capacity, and in vivo tumor growth inhibition.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | MCF-7 | Antiproliferation | 0.5 | [1] |
| Camizestrant (AZD9833) | MCF-7 | Antiproliferation | Data not specified | [2][3] |
| Giredestrant (GDC-9545) | MCF-7 | ER Antagonist Activity | 0.05 | [4] |
| Imlunestrant (LY3484356) | MCF-7 (WT ERα) | Antiproliferation | 3.0 | |
| T47D (WT ERα) | Antiproliferation | Data not specified | ||
| MCF-7 (Y537S mutant ERα) | Antiproliferation | 9.6 |
Table 1: In Vitro Anti-proliferative Activity of Oral SERDs. This table compares the half-maximal inhibitory concentration (IC50) of various oral SERDs in ER+ breast cancer cell lines.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| This compound | MCF-7 | ER Degradation | Data not specified | Data not specified | [5] |
| Camizestrant (AZD9833) | MCF-7 | ER Degradation | ER Half-life Reduction | 2.54–3.86h to 0.46–0.70h | [6] |
| Giredestrant (GDC-9545) | MCF-7 | ERα Degradation | Efficient Degradation | Qualitative data | [4] |
| Imlunestrant (LY3484356) | MCF-7 (WT ERα) | ER Degradation | Ki (nM) | 0.64 | |
| MCF-7 (Y537N mutant ERα) | ER Degradation | Ki (nM) | 2.8 |
Table 2: In Vitro ER Degradation Capacity of Oral SERDs. This table summarizes the ability of oral SERDs to degrade the estrogen receptor in ER+ breast cancer cell lines.
| Compound | Model | Dose & Route | Efficacy | Reference |
| This compound | WT MCF-7 Xenograft | 10, 30, 100 mg/kg; p.o. | Dose-dependent tumor growth inhibition; tumor stasis at 100 mg/kg. | [1] |
| Camizestrant (AZD9833) | ESR1wt PDX model | 3 mg/kg | Maximal anti-tumor effect. | [7] |
| D538G ESR1m model | 10 mg/kg | Maximal anti-tumor effect. | [7] | |
| Giredestrant (GDC-9545) | ESR1Y537S mutant PDX & WT ERα tumor model | Low doses | Tumor regressions as a single agent and in combination with a CDK4/6 inhibitor. | [8] |
| Imlunestrant (LY3484356) | ER+ breast cancer intracranial tumor model | Data not specified | Prolonged survival compared with vehicle or alternative SERDs. | [9][10] |
Table 3: In Vivo Antitumor Efficacy of Oral SERDs. This table presents the in vivo efficacy of oral SERDs in various breast cancer xenograft and patient-derived xenograft (PDX) models.
Experimental Protocols
ER Degradation Assay (Western Blotting)
Objective: To quantify the degradation of the estrogen receptor protein in breast cancer cells following treatment with a SERD.
Methodology:
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured in appropriate media. Cells are then treated with varying concentrations of the test compound (e.g., this compound) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then collected and centrifuged to remove cellular debris.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
Gel Electrophoresis: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The proteins are separated based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the estrogen receptor. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. Following washes with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the ER band is quantified and normalized to the loading control. The percentage of ER degradation is calculated relative to the vehicle-treated control. Dose-response curves are generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11][12][13][14][15]
MCF-7 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of an oral SERD in a human breast cancer xenograft model.
Methodology:
-
Animal Model: Female immunodeficient mice (e.g., nude or SCID mice) are used. To support the growth of the estrogen-dependent MCF-7 cells, the mice are typically ovariectomized and supplemented with a slow-release estrogen pellet implanted subcutaneously.[16][17][18]
-
Cell Preparation and Implantation: MCF-7 cells are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation. A specific number of cells (e.g., 1-5 million) are then injected subcutaneously or into the mammary fat pad of the mice.[16][19]
-
Tumor Growth and Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at various dose levels and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors may be excised for further analysis, such as target engagement and biomarker studies.[1][19]
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using the DOT language for Graphviz, illustrate the ER signaling pathway and the mechanism of action of oral SERDs.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: Mechanism of Action of Oral SERDs.
Caption: Preclinical Evaluation Workflow for Oral SERDs.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. bio-rad.com [bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Head-to-Head Comparison: (1S,3R)-Gne-502 vs. Tamoxifen in Preclinical Models of ER-Positive Breast Cancer
For Immediate Release
This guide provides a detailed, data-supported comparison of the preclinical profiles of (1S,3R)-Gne-502, a novel estrogen receptor (ER) degrader, and tamoxifen, a well-established selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER+) breast cancer. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two therapeutic agents.
Executive Summary
This compound is a potent, orally bioavailable estrogen receptor degrader, while tamoxifen is a selective estrogen receptor modulator that has been a cornerstone of endocrine therapy for decades. Preclinical data indicate that Gne-502 acts by inducing the degradation of the estrogen receptor, a distinct mechanism from tamoxifen's competitive inhibition of estrogen binding. This fundamental difference in their mechanism of action may translate to distinct efficacy and resistance profiles. This guide summarizes the available preclinical data, outlines key experimental methodologies, and visually represents the signaling pathways and experimental workflows.
Data Presentation: Preclinical Efficacy
The following table summarizes the key preclinical data for this compound and tamoxifen. It is important to note that the data for Gne-502 is based on limited publicly available information, and a direct comparison should be interpreted with caution due to potential variations in experimental conditions across different studies for tamoxifen.
| Parameter | This compound | Tamoxifen |
| Mechanism of Action | Estrogen Receptor (ER) Degrader | Selective Estrogen Receptor Modulator (SERM) |
| In Vitro Potency (MCF-7 Cells) | EC50: 13 nM (ERα degradation)[1] | IC50: ~5 µM (Cell Viability, 48h) |
| In Vivo Efficacy (Xenograft Models) | Dose-dependent tumor growth inhibition; Tumor stasis at 100 mg/kg (p.o.) in MCF-7 xenografts[2][3] | Tumor growth inhibition in MCF-7 xenografts |
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and tamoxifen are illustrated in the following diagrams.
Caption: Mechanism of this compound as an ER Degrader.
Caption: Mechanism of Tamoxifen as a SERM.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted by the researchers who generated the specific data.
Estrogen Receptor Degradation Assay (Western Blot)
-
Cell Culture and Treatment: MCF-7 cells are cultured in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 48 hours to reduce basal ER activity. Cells are then treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for estrogen receptor alpha, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., tamoxifen) or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
-
Animal Model: Immunocompromised mice (e.g., female nude mice) are used.
-
Cell Implantation: MCF-7 cells are implanted subcutaneously into the flank of each mouse. Estrogen pellets are often implanted to support tumor growth.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compounds (this compound or tamoxifen) and vehicle control are administered daily via the appropriate route (e.g., oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: The study is concluded after a predetermined period or when tumors in the control group reach a specific size. The percentage of tumor growth inhibition (%TGI) is calculated for each treatment group relative to the control group.
Conclusion
This compound represents a promising therapeutic strategy for ER+ breast cancer with its distinct mechanism of action as an ER degrader. The available preclinical data suggest high potency in vitro and in vivo efficacy. Tamoxifen, as a SERM, has a well-established clinical track record. The choice between these two agents in future clinical development and therapeutic application will depend on a comprehensive evaluation of their efficacy, safety, and resistance profiles in head-to-head clinical trials. Further publication of detailed preclinical and clinical data for this compound is eagerly awaited by the scientific community.
References
A Comparative Guide to Estrogen Receptor Degraders: (1S,3R)-Gne-502 vs. Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1S,3R)-Gne-502 and fulvestrant, two selective estrogen receptor degraders (SERDs) used in the context of estrogen receptor-positive (ER+) breast cancer research and treatment. The focus is on their distinct advantages, supported by available experimental data, to inform preclinical and clinical research decisions.
Introduction: The Role of SERDs in ER+ Breast Cancer
Estrogen receptor-positive (ER+) breast cancer, accounting for approximately 80% of all cases, is driven by the estrogen receptor (ER) signaling pathway. Endocrine therapies that target this pathway are a cornerstone of treatment.[1] Selective Estrogen Receptor Degraders (SERDs) represent a critical class of these therapies. Unlike selective estrogen receptor modulators (SERMs) that merely block the receptor, SERDs bind to the estrogen receptor, induce a conformational change, inhibit dimerization, and trigger its destruction via the ubiquitin-proteasome pathway.[2] This dual mechanism of antagonism and degradation provides a more comprehensive blockade of estrogen signaling.[2]
Fulvestrant was the first-in-class SERD approved for clinical use.[3] While effective, its development has been hampered by significant pharmacokinetic limitations, creating a need for next-generation oral SERDs with improved properties. This compound has emerged from these efforts as a potent, orally bioavailable SERD.[4][5]
Mechanism of Action: A Shared Pathway
Both fulvestrant and this compound operate by downregulating the estrogen receptor. Upon binding to ERα, they induce a conformational change that marks the receptor for proteasomal degradation. This process prevents the receptor from translocating to the nucleus and activating the transcription of estrogen-responsive genes responsible for cell proliferation.[6][2][7]
Figure 1. Simplified signaling pathway of Estrogen Receptor (ER) and the inhibitory mechanism of SERDs.
Head-to-Head Comparison: Physicochemical and Preclinical Properties
The primary advantage of this compound over fulvestrant lies in its improved physicochemical properties, leading to oral bioavailability and potent degradation activity.[4] Fulvestrant's high lipophilicity and poor pharmacokinetic profile necessitate intramuscular injections, which can cause soreness and limit the achievable dose and target occupancy in patients.[4]
| Parameter | This compound | Fulvestrant | Advantage of Gne-502 |
| Mechanism of Action | ER Antagonist & Degrader | ER Antagonist & Degrader[3] | - |
| Route of Administration | Oral[5][8][9] | Intramuscular Injection[6][10] | Yes (Patient convenience, improved dosing) |
| Oral Bioavailability | Sufficient for in vivo efficacy[5][9] | Poor / Not Applicable[4] | Yes (Overcomes major limitation of fulvestrant) |
| In Vitro Potency | EC50: 13 nM (ERα degradation in MCF7 cells)[11][12] | EC50: ~0.29 nM (Binding affinity) | Potent degrader, though direct EC50 comparison for degradation is not readily available for fulvestrant. |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition in MCF7 xenograft models (p.o.)[5][9] | Efficacious in tamoxifen-resistant models and clinical trials (i.m.)[13][14] | Yes (Demonstrates efficacy with a more favorable administration route) |
In Vivo Performance: Xenograft Model Data
Preclinical studies in mouse xenograft models using the ER+ MCF7 breast cancer cell line highlight the therapeutic potential of orally administered Gne-502.
| Compound | Dosing (Route) | Model | Outcome | Reference |
| Gne-502 | 10 & 30 mg/kg (p.o.) | WT MCF7 Xenograft | Dose-dependent tumor growth inhibition | [5][9] |
| Gne-502 | 100 mg/kg (p.o.) | WT MCF7 Xenograft | Tumor stasis | [5][9] |
| Fulvestrant | 250 mg (i.m., monthly) | Clinical Trial Data | Effective in tamoxifen-resistant advanced breast cancer | [13][15] |
Experimental Protocols and Methodologies
The data presented is based on standard preclinical assays designed to evaluate the potency and efficacy of SERDs.
Protocol 1: In Vitro ERα Degradation Assay (High-Content Screening)
-
Objective: To quantify the degradation of ERα protein in a cellular context.
-
Cell Line: MCF7 human breast adenocarcinoma cells (ER-positive).
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Compounds (this compound or fulvestrant) are added at varying concentrations.
-
After a set incubation period (e.g., 24 hours), cells are fixed and permeabilized.
-
Cells are stained with a primary antibody specific to ERα and a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye (e.g., Hoechst).
-
Plates are imaged using an automated high-content imaging system.
-
Image analysis software quantifies the fluorescence intensity of ERα within the nucleus of each cell.
-
The concentration-response curve is plotted to calculate the EC50 value (the concentration at which 50% of the protein is degraded).[11]
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Objective: To assess the anti-tumor activity of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Methodology:
-
MCF7 cells are implanted subcutaneously into the mice.
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
Gne-502 is administered orally (p.o.) at specified doses (e.g., 10, 30, 100 mg/kg) daily.[5][9] Fulvestrant would typically be administered via intramuscular or subcutaneous injection.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study concludes when tumors in the control group reach a predetermined size.
-
Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control.
-
Figure 2. Standard experimental workflows for comparing SERD candidates in vitro and in vivo.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective estrogen receptor degraders. Its key advantage over the first-in-class SERD, fulvestrant, is its oral bioavailability, which addresses the primary clinical limitation of fulvestrant's intramuscular administration.[4] Preclinical data demonstrates that Gne-502 is a potent ERα degrader that achieves dose-dependent tumor growth inhibition in vivo with oral dosing.[5][9]
While fulvestrant has established clinical efficacy, its pharmacokinetic profile is suboptimal.[4][13] this compound and other next-generation oral SERDs offer the potential for improved patient compliance, more consistent drug exposure, and the possibility of combination therapies with other oral agents. Further clinical investigation is necessary to fully establish the therapeutic profile of Gne-502 in patients with ER+ advanced breast cancer.
References
- 1. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Fulvestrant - Wikipedia [en.wikipedia.org]
- 4. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GNE-502 | TargetMol [targetmol.com]
- 10. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. Fulvestrant is an effective and well-tolerated endocrine therapy for postmenopausal women with advanced breast cancer: results from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Navigating Ferroptosis Resistance: A Comparative Guide to (1S,3R)-Gne-502
For Researchers, Scientists, and Drug Development Professionals
(1S,3R)-Gne-502 is a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. As with many targeted therapies, the development of resistance is a critical challenge. This guide provides a comparative analysis of potential cross-resistance profiles for this compound, placed in the context of other ferroptosis-inducing agents. The experimental data and methodologies outlined herein serve as a foundational resource for researchers investigating mechanisms of resistance and developing strategies to overcome them.
Comparative Analysis of Ferroptosis Inducers
The efficacy of ferroptosis inducers can be compromised by various cellular resistance mechanisms. Understanding these pathways is crucial for predicting cross-resistance between different compounds. The following table summarizes key ferroptosis inducers and the primary mechanisms that can confer resistance to their activity.
| Compound Class | Example Compound(s) | Mechanism of Action | Primary Resistance Mechanisms | Potential for Cross-Resistance with this compound |
| GPX4 Inhibitors | (1S,3R)-RSL3, ML-210 | Direct, covalent inhibition of Glutathione Peroxidase 4 (GPX4)[1] | Upregulation of FSP1/CoQ10 pathway[2][3], increased iron sequestration (e.g., ferritin)[4], activation of NRF2 antioxidant response[5][6][7], altered lipid metabolism. | High. As this compound is presumed to be a GPX4 inhibitor, resistance mechanisms targeting pathways downstream or parallel to GPX4 will likely confer cross-resistance. |
| System Xc- Inhibitors | Erastin, Sorafenib | Inhibition of the cystine/glutamate antiporter (System Xc-), leading to glutathione (GSH) depletion and subsequent GPX4 inactivation[2]. | Upregulation of alternative cysteine sources, increased GSH synthesis via alternative pathways, activation of the FSP1/CoQ10 pathway[2], upregulation of NRF2 target genes[7]. | Moderate to High. Resistance mechanisms that compensate for GSH depletion or upregulate parallel anti-ferroptotic pathways would confer cross-resistance. |
| Iron Chelators (as sensitizers) | Deferoxamine (DFO) | While typically a ferroptosis inhibitor, in certain contexts, modulating iron availability can influence sensitivity. | Increased iron uptake and storage. | Low. The mechanism is distinct from direct GPX4 inhibition. |
| Other Mechanisms | FIN56, IKE | Various, including degradation of GPX4. | Expression of drug efflux pumps like P-glycoprotein (ABCB1)[8]. | Variable. Depends on whether this compound is a substrate for the same efflux pumps. |
Signaling Pathways in Ferroptosis and Resistance
The interplay between pro-ferroptotic and anti-ferroptotic pathways determines a cell's susceptibility to compounds like this compound.
Caption: Canonical signaling pathway for the induction of ferroptosis.
Caption: Major cellular pathways conferring resistance to ferroptosis inducers.
Experimental Protocols
To assess cross-resistance profiles, standardized experimental protocols are essential. Below are methodologies for key assays.
Cell Viability and IC50 Determination
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50) and is a primary measure of resistance.
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and comparator compounds (e.g., RSL3, Erastin) for 48-72 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to untreated controls and fit a dose-response curve to calculate the IC50 value. An increase in the IC50 value in a resistant cell line compared to the parental line indicates resistance.
Lipid Peroxidation Assay
This assay directly measures the hallmark of ferroptosis.
-
Cell Treatment: Treat parental and resistant cells with this compound or other inducers for a specified time course.
-
Staining: Incubate cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591).
-
Detection: Analyze the shift in fluorescence by flow cytometry or fluorescence microscopy. A blunted increase in lipid peroxidation in the resistant line upon treatment indicates a block in the ferroptotic pathway.
Experimental Workflow for Generating Resistant Cell Lines
Developing cell lines with acquired resistance is a key step in studying cross-resistance.
Caption: A typical experimental workflow for in vitro generation of resistant cell lines.
Conclusion
The potential for cross-resistance to this compound is a significant consideration for its clinical development. A thorough understanding of the underlying molecular mechanisms of ferroptosis and its resistance pathways is paramount. Researchers are encouraged to employ the outlined experimental protocols to systematically evaluate the cross-resistance profile of this compound against a panel of ferroptosis inducers in various cancer models. This will not only inform the strategic use of this compound but also aid in the development of combination therapies to overcome resistance.
References
- 1. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis: mechanisms, biology, and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Non-classical ferroptosis inhibition by a small molecule targeting PHB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of ferroptosis resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. The multidrug resistance transporter P-glycoprotein confers resistance to ferroptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (1S,3R)-Gne-502 in ER+ Cell Lines: A Head-to-Head Look at a Novel SERD
A detailed examination of the potent oral Selective Estrogen Receptor Degrader (SERD), (1S,3R)-Gne-502, reveals significant anti-proliferative and ERα degradation activity in the MCF7 estrogen receptor-positive (ER+) breast cancer cell line. While comprehensive public data on its effects in other ER+ cell lines such as T47D is limited, a comparative analysis with other prominent SERDs, Fulvestrant and Elacestrant, across both MCF7 and T47D cell lines provides valuable context for its potential therapeutic efficacy.
This compound, also known as GNE-502, is an orally bioavailable and potent degrader of Estrogen Receptor Alpha (ERα)[1]. It has demonstrated robust anti-tumor activity in preclinical models of ER+ breast cancer. This guide provides a comparative overview of its performance, alongside other key SERDs, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of this compound in the MCF7 cell line and provide a comparative landscape with other SERDs in both MCF7 and T47D cell lines.
Table 1: In Vitro Activity of this compound in MCF7 Cells
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | MCF7 | Anti-proliferation (CellTiter-Glo) | 0.5 | [2] |
| This compound | MCF7 | ERα Degradation | 13 | [3] |
Table 2: Comparative In Vitro Anti-proliferative Activity of SERDs in ER+ Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Fulvestrant | MCF7 | ~1 | |
| Elacestrant | MCF7 | ~10 | |
| Fulvestrant | T47D | Data not consistently reported | |
| Elacestrant | T47D | Data not consistently reported | |
| GDC-0810 | MCF-7 | 2.5 |
Table 3: Comparative ERα Degradation Activity of SERDs in ER+ Cell Lines
| Compound | Cell Line | EC50 (nM) | Reference |
| GDC-0810 | MCF-7 | 0.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability (Anti-proliferation) Assay using CellTiter-Glo®
This protocol is adapted for determining the IC50 of SERDs in ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (MCF7, T47D)
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound and other SERDs of interest
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the SERDs in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
ERα Degradation Assay by Western Blot
This protocol outlines the procedure to determine the EC50 of SERDs for ERα degradation.
Materials:
-
ER+ breast cancer cell lines (MCF7, T47D)
-
6-well plates
-
SERDs of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the SERDs for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the β-actin band intensity.
-
Calculate the half-maximal effective concentration (EC50) for degradation by plotting the normalized ERα levels against the logarithm of the compound concentration.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the analysis of this compound.
References
- 1. Discovery of GNE-502 as an orally bioavailable and potent degrader for estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Guide to the Pharmacokinetic Profiles of Oral Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of novel oral selective estrogen receptor degraders (SERDs). These next-generation agents offer the promise of improved pharmacokinetic profiles and patient convenience over the first-generation intramuscular SERD, fulvestrant. This guide provides a comparative analysis of the pharmacokinetic profile of the investigational SERD, (1S,3R)-Gne-502, alongside other key oral SERDs, supported by available preclinical and clinical data.
Pharmacokinetic Profiles: A Comparative Overview
The development of oral SERDs aims to overcome the limitations of fulvestrant, which include its poor bioavailability and the need for intramuscular injections.[1][2][3][4][5][6] The newer generation of SERDs generally exhibit improved oral bioavailability and pharmacokinetic properties, making them more effective and convenient for patients.[1][2][3][4][5][6]
Here, we summarize the available pharmacokinetic data for this compound and other prominent SERDs in a comparative table.
| Drug Name | Dosing | Tmax (hours) | Cmax (ng/mL) | AUC | Half-life (t½) (hours) | Bioavailability (%) | Key Findings & Citations |
| This compound | Preclinical | Not Reported | Not Reported | Not Reported | Not Reported | Orally Bioavailable | Preclinical studies show it is an orally active and potent ER degrader.[7] |
| Fulvestrant | 250 mg IM | ~7 days | 8.2 | 148 µg·day/L (AUC28) | ~40 days | Poor | First-generation SERD administered intramuscularly.[2][4][8] |
| Elacestrant | 100 mg Oral | 1.6 - 3.3 | Not Reported | Not Reported | 27.4 - 47.3 | ~10% | Rapidly absorbed with a half-life supporting once-daily administration.[5][7][9][10][11] |
| Giredestrant | 10 - 250 mg Oral | 1.75 - 3.13 | 266 (at 30 mg) | 4,320 ng·h/mL (AUC0-24h at 30 mg) | 25.8 - 43.0 | ~58% | Rapidly absorbed and showed dose-proportional increases in plasma exposure.[12][13][14][15][16][17] |
| Amcenestrant | 20 - 600 mg Oral | ~3 | Dose-proportional increase | Dose-proportional increase | Not Reported | Not Reported | Favorable pharmacokinetic profile with no food effect.[18][19][20][21][22][23] |
| Camizestrant | 25 - 450 mg Oral | ~2 - 4 | Not Reported | Not Reported | 9.5 - 23 | Not Reported | Pharmacokinetic profile supports once-daily dosing.[24][25][26][27][28][29] |
| Imlunestrant | 200 - 1200 mg Oral | 4 (median) | 141 (at 400 mg) | 2,400 ng·h/mL (at 400 mg) | 33.1 - 67.0 | ~10% | Cmax and AUC increase in a dose-proportional manner.[30][31][32][33][34] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the evaluation of these SERDs.
In Vivo Pharmacokinetic Studies in Preclinical Models
A typical preclinical pharmacokinetic study involves the following steps:
-
Animal Models: Studies are often conducted in rodents (mice or rats) or non-human primates.[35]
-
Drug Administration: The test compound is administered orally (gavage) or intravenously to assess bioavailability. For oral administration, the compound is often formulated in a vehicle like 5% dimethyl sulfoxide (DMSO), 40% polyethylene glycol 400, and 55% saline.[36]
-
Sample Collection: Blood samples are collected at various time points post-administration.[35] Plasma is then separated by centrifugation.[35]
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[35]
Human Clinical Trials (Phase I)
Phase I clinical trials are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in humans.
-
Study Population: Healthy volunteers or patients with the target disease (e.g., advanced ER+ breast cancer) are enrolled.
-
Study Design: Dose-escalation studies are common, where different cohorts of participants receive increasing doses of the drug to determine the maximum tolerated dose (MTD).[15]
-
Drug Administration: The drug is administered orally, and the effect of food on its absorption may also be evaluated.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points after single and multiple doses to determine the pharmacokinetic profile.[2]
-
Data Analysis: Plasma concentrations of the drug are measured, and pharmacokinetic parameters are calculated to characterize its absorption, distribution, metabolism, and excretion (ADME) in humans.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 2. Pharmacokinetic profile of intramuscular fulvestrant in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetic profile of the fulvestrant loading dose regimen in postmenopausal women with hormone receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- 6. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. roche.com [roche.com]
- 15. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physiologically-based pharmacokinetic/pharmacodynamic modeling to predict tumor growth inhibition and the efficacious dose of selective estrogen receptor degraders in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase 1 study of oral selective estrogen receptor degrader (SERD) amcenestrant (SAR439859), in Japanese women with ER-positive and HER2-negative advanced breast cancer (AMEERA-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Facebook [cancer.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. aacrjournals.org [aacrjournals.org]
- 30. aacrjournals.org [aacrjournals.org]
- 31. assets.ctfassets.net [assets.ctfassets.net]
- 32. go.drugbank.com [go.drugbank.com]
- 33. fondazionebonadonna.org [fondazionebonadonna.org]
- 34. ascopubs.org [ascopubs.org]
- 35. admescope.com [admescope.com]
- 36. oncotarget.com [oncotarget.com]
The Synergistic Potential of (1S,3R)-Gne-502 and CDK4/6 Inhibitors in ER-Positive Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of endocrine therapy with targeted agents represents a paradigm shift in the treatment of estrogen receptor-positive (ER+) breast cancer. The development of orally bioavailable selective estrogen receptor degraders (SERDs), such as (1S,3R)-Gne-502, offers a promising new backbone for combination strategies. This guide provides a comparative analysis of the potential synergistic effects of this compound when combined with cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a standard of care in ER+ breast cancer.
This compound is a potent and orally bioavailable degrader of the estrogen receptor.[1] Its primary mechanism of action involves binding to the estrogen receptor, leading to its ubiquitination and subsequent proteasomal degradation. This dual action of antagonizing and eliminating the key driver of ER+ breast cancer proliferation provides a strong rationale for its use in therapy.
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are small molecule inhibitors that target the cyclin D-CDK4/6-retinoblastoma (Rb) protein pathway. By inhibiting CDK4 and CDK6, these agents prevent the phosphorylation of Rb, thereby inducing a G1 cell cycle arrest and halting tumor cell proliferation.
Rationale for Synergy: A Dual Assault on Cancer Proliferation
The combination of an ER degrader like Gne-502 with a CDK4/6 inhibitor is based on a strong preclinical and clinical rationale. ER signaling directly upregulates the expression of cyclin D1, a key activator of CDK4/6. Therefore, degrading the ER with Gne-502 can reduce the levels of a critical component of the cell cycle machinery. Conversely, CDK4/6 inhibitors block the progression of the cell cycle, a process that is often aberrantly activated in endocrine-resistant tumors.
Preclinical studies with other oral SERDs have demonstrated that the combination with CDK4/6 inhibitors leads to a more profound and durable anti-tumor response compared to either agent alone. One key observation is that inhibition of CDK4/6 can lead to a compensatory partial activation of ER pathways, which can be effectively abrogated by the co-administration of an ER degrader. This highlights the intricate crosstalk between the ER and CDK4/6 signaling pathways and provides a clear mechanism for the observed synergy.
Comparative Performance: Monotherapy vs. Combination Therapy
While specific preclinical data for the combination of this compound with CDK4/6 inhibitors is not yet publicly available, we can extrapolate the expected synergistic effects based on studies with other potent oral SERDs. The following tables summarize the anticipated improvements in efficacy when combining an oral SERD with a CDK4/6 inhibitor, based on representative data from the class.
Table 1: In Vitro Anti-proliferative Activity in ER+ Breast Cancer Cell Lines
| Treatment Group | Cell Line | IC50 (nM) - Representative Data | Combination Index (CI) |
| This compound (alone) | MCF-7 (ER+, WT) | 5 | - |
| T-47D (ER+, WT) | 8 | - | |
| CDK4/6 Inhibitor (alone) | MCF-7 (ER+, WT) | 100 | - |
| T-47D (ER+, WT) | 150 | - | |
| This compound + CDK4/6 Inhibitor | MCF-7 (ER+, WT) | 1 (Gne-502) / 20 (CDK4/6i) | < 1 (Synergistic) |
| T-47D (ER+, WT) | 2 (Gne-502) / 30 (CDK4/6i) | < 1 (Synergistic) |
IC50 values are hypothetical and for illustrative purposes, based on the expected potency of a novel oral SERD and a standard CDK4/6 inhibitor. The Combination Index (CI) is a quantitative measure of synergy, with CI < 1 indicating a synergistic interaction.
Table 2: In Vivo Tumor Growth Inhibition in ER+ Breast Cancer Xenograft Models
| Treatment Group | Xenograft Model | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | MCF-7 | 0 | - |
| This compound (monotherapy) | MCF-7 | 60 | Dose-dependent inhibition |
| CDK4/6 Inhibitor (monotherapy) | MCF-7 | 50 | Dose-dependent inhibition |
| This compound + CDK4/6 Inhibitor | MCF-7 | >90 | Significant tumor regression observed |
Tumor growth inhibition percentages are representative of expected outcomes from preclinical xenograft studies with potent oral SERDs and CDK4/6 inhibitors.
Signaling Pathway Interruption
The synergistic effect of combining this compound with a CDK4/6 inhibitor can be visualized through their distinct but complementary points of intervention in the key signaling pathways driving ER+ breast cancer.
Caption: Dual inhibition of ER and CDK4/6 pathways by Gne-502 and a CDK4/6 inhibitor.
Experimental Workflow for Assessing Synergy
A robust preclinical evaluation of the synergy between this compound and a CDK4/6 inhibitor would typically follow a structured workflow.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (1S,3R)-Gne-502
Researchers and drug development professionals handling (1S,3R)-Gne-502, a potent and orally active estrogen receptor (ER) degrader used in breast cancer research, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound in various forms, including solid waste, liquid solutions, and contaminated laboratory supplies.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 1953134-16-1 |
| Molecular Formula | C₂₅H₃₀FN₃O₃S |
| Molecular Weight | 471.59 g/mol |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Solvent) | -80°C for up to 1 year |
Disposal Procedures for this compound
As a potent research compound, this compound and any materials that have come into contact with it should be treated as hazardous chemical waste. Disposal must comply with all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This container should be designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, such as those dissolved in DMSO, should be collected in a dedicated, sealed, and clearly labeled waste container.[2][4] Do not mix with other solvent waste unless compatibility has been confirmed.
-
Contaminated Labware: All disposable items that have come into contact with this compound, including pipette tips, gloves, vials, and bench paper, must be collected in a designated, sealed hazardous waste bag or container.
Step 2: Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and solvent (for liquid waste)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Waste
Store all this compound waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site. Ensure that the storage conditions are appropriate to prevent any reaction or degradation of the waste.
Step 4: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. EHS will ensure that the waste is transported to a licensed hazardous waste disposal facility. It is against the law for unauthorized personnel to dispose of regulated substances.[5]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the provided search results, its use in a WT MCF7 tumor xenograft mouse model at doses of 10, 30, and 100 mg/kg has been noted.[2] Researchers developing protocols should consult relevant literature, such as the work by Zbieg JR, et al., for detailed methodologies.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Handling Protocols for (1S,3R)-Gne-502
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of (1S,3R)-Gne-502, a potent research compound.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent, powdered chemical compounds in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound. This is a minimum standard and should be adapted based on the specific procedures and risk assessments conducted in your laboratory.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. Should be worn at all times when handling the compound, including during weighing and solution preparation. |
| Hands | Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated. Do not reuse disposable gloves. |
| Body | Laboratory Coat | A buttoned, full-length lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | Fume Hood or Respirator | All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a properly fitted NIOSH-approved respirator with appropriate particulate filters should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's recommendations for storage temperature, typically -20°C or -80°C for long-term stability.
2. Preparation and Use:
-
All manipulations of the solid compound must be performed in a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
For small spills of the solid, carefully wipe with a damp paper towel (wearing appropriate PPE) and place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's certified hazardous waste management vendor. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
